2-(Bromomethyl)-4-methoxybenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-4-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQZPXMBPFBQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Bromomethyl)-4-methoxybenzonitrile and Its Isomers: Synthesis, Properties, and Applications
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Author's Note: The initial query for "2-(Bromomethyl)-4-methoxybenzonitrile" yielded limited specific data in publicly available scientific literature and chemical databases. However, its isomer, 4-(Bromomethyl)-2-methoxybenzonitrile , is a well-documented and commercially available compound. This guide will focus on the known properties and synthesis of this and other closely related isomers, providing a comprehensive technical overview relevant to researchers in organic synthesis and medicinal chemistry. The principles and protocols discussed herein are likely applicable to the study of the less-documented 2-(Bromomethyl)-4-methoxybenzonitrile.
Introduction
Substituted benzonitriles are a cornerstone in the synthesis of pharmaceuticals and agrochemicals. The introduction of a reactive bromomethyl group, as seen in bromomethyl-methoxybenzonitrile isomers, creates a versatile bifunctional molecule. This structure allows for sequential or orthogonal chemical modifications, making it a valuable building block in the construction of complex molecular architectures. The interplay between the electron-withdrawing nitrile group, the electron-donating methoxy group, and the reactive benzylic bromide dictates the molecule's reactivity and its utility in drug design.[1][2]
Physicochemical Properties and Identification
The precise positioning of the substituents on the benzene ring significantly influences the compound's physical and chemical properties. Below is a comparative table of key identifiers for the commercially available isomer, 4-(Bromomethyl)-2-methoxybenzonitrile, and the data available for the requested 2-(Bromomethyl)-4-methoxybenzonitrile.
| Property | 4-(Bromomethyl)-2-methoxybenzonitrile | 2-(Bromomethyl)-4-methoxybenzonitrile |
| CAS Number | 182287-68-9[3] | Not available |
| Molecular Formula | C₉H₈BrNO | C₉H₈BrNO[4] |
| Molecular Weight | 226.07 g/mol | 224.97893 Da (Monoisotopic Mass)[4] |
| Appearance | Solid | Not available |
| SMILES | COC1=CC(CBr)=CC=C1C#N | COC1=CC(=C(C=C1)C#N)CBr[4] |
Synthesis and Mechanism
The synthesis of bromomethyl-methoxybenzonitriles typically involves the radical bromination of the corresponding methyl-methoxybenzonitrile precursor. This reaction is a cornerstone of synthetic organic chemistry, valued for its regioselectivity at the benzylic position.
Core Reaction: Radical Bromination
The most common method for introducing a bromine atom onto a benzylic methyl group is through a free radical chain reaction using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[5][6][7]
Reaction Mechanism Workflow
Caption: Free radical bromination of a methyl-methoxybenzonitrile.
Detailed Experimental Protocol: Synthesis of 4-(Bromomethyl)-3-methoxybenzonitrile
This protocol is adapted from a known synthesis of a related isomer and illustrates the general procedure.[7]
Materials:
-
3-methoxy-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (anhydrous)
-
Petroleum ether
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-4-methylbenzonitrile (1 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (approx. 1.1-1.2 eq) and a catalytic amount of benzoyl peroxide (approx. 0.02 eq) to the solution.
-
Heat the mixture to reflux. The reaction can be initiated and sustained by irradiation with a 250-watt tungsten lamp.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 15-30 minutes), cool the reaction mixture in an ice bath.[7]
-
Dilute the cooled mixture with petroleum ether to precipitate the succinimide byproduct.[7]
-
Filter the mixture to remove the insoluble material.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the solid residue from a mixture of dichloromethane and petroleum ether to yield the purified 4-bromomethyl-3-methoxybenzonitrile.[7]
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Carbon tetrachloride is a classic solvent for radical brominations. Its anhydrous nature is crucial as water can hydrolyze NBS.
-
Radical Initiator: BPO or AIBN is used in catalytic amounts to initiate the radical chain reaction by providing an initial source of free radicals upon heating or exposure to light.
-
NBS as Bromine Source: NBS is preferred over elemental bromine as it provides a low, constant concentration of bromine radicals, which favors the desired benzylic substitution over electrophilic aromatic addition.
-
Recrystallization: This purification technique is effective for obtaining a crystalline solid product with high purity by separating it from soluble impurities.
Reactivity and Applications in Drug Development
The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.
Key Reactions and Their Significance:
-
Nucleophilic Substitution: The benzylic bromide can be readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions). This allows for the facile introduction of diverse functional groups, enabling the synthesis of large libraries of compounds for biological screening.
-
Synthesis of Heterocycles: The dual functionality of bromomethyl-methoxybenzonitriles can be exploited in intramolecular reactions to construct fused heterocyclic systems, which are common scaffolds in many approved drugs.[2]
-
PARP Inhibitors: Brominated benzonitriles are potential starting materials for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[2]
Workflow for a Representative Application: Synthesis of a Benzyl-Substituted Amine
Caption: General workflow for the synthesis of a benzyl-substituted amine.
Safety and Handling
Bromomethyl benzonitriles are classified as hazardous materials. As lachrymators, they can cause severe irritation to the eyes, skin, and respiratory tract.[8]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[10]
-
First Aid:
Conclusion
While "2-(Bromomethyl)-4-methoxybenzonitrile" remains an under-documented compound, the study of its isomers, such as "4-(Bromomethyl)-2-methoxybenzonitrile," provides a robust framework for understanding its likely chemical behavior and synthetic utility. These compounds are powerful intermediates in organic synthesis, offering a reactive handle for the construction of complex molecules with potential therapeutic applications. A thorough understanding of their synthesis, reactivity, and safe handling is paramount for any researcher or drug development professional working in this area.
References
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Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]
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4-Bromo-2-methoxybenzonitrile. AbacipharmTech. [Link]
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Benzonitrile, 4-Bromo-2-Methoxy-. Methylamine Supplier. [Link]
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Synthesis of 3-bromomethyl-4-methoxybenzonitrile. PrepChem.com. [Link]
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4-Bromo-2-methoxybenzonitrile: A Key Organic Synthesis Intermediate. LinkedIn. [Link]
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Synthesis of 4-bromomethyl-3-methoxybenzonitrile. PrepChem.com. [Link]
- A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
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4-Bromo-2-methoxybenzonitrile. PubChem. [Link]
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2-(Bromomethyl)-4-chlorobenzonitrile. PubChem. [Link]
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The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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2-(bromomethyl)-4-methoxybenzonitrile (C9H8BrNO). PubChemLite. [Link]
- Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Applied Pharmaceutical Science. [Link]
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4-(Bromomethyl)benzonitrile. PubChem. [Link]
-
4-Methoxybenzonitrile. Chem-Impex International. [Link]
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Safety data sheet (SDS) and handling precautions for 2-(Bromomethyl)-4-methoxybenzonitrile
Technical Safety Guide: 2-(Bromomethyl)-4-methoxybenzonitrile
Topic: Safety Data Sheet (SDS) and Handling Precautions for 2-(Bromomethyl)-4-methoxybenzonitrile Document Type: Technical Safety Guide / Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Professionals.
Executive Summary
2-(Bromomethyl)-4-methoxybenzonitrile (CAS: 28970-91-4) is a highly reactive benzyl bromide derivative used as a critical intermediate in the synthesis of isoquinolinones and other heterocyclic pharmaceutical scaffolds. Its utility stems from the orthogonal reactivity of the electrophilic benzylic bromide and the electron-poor nitrile group.
However, this compound poses significant safety challenges. It is a potent lachrymator and a strong alkylating agent . Standard laboratory gloves (nitrile/latex) provide insufficient protection against permeation. This guide outlines a self-validating safety protocol focusing on "Silent Permeation" risks and chemical neutralization.
Chemical Identity & Physicochemical Profile
| Property | Data |
| Chemical Name | 2-(Bromomethyl)-4-methoxybenzonitrile |
| CAS Number | 28970-91-4 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Physical State | Solid (Crystalline powder) |
| Melting Point | ~80–85 °C (Estimated based on analogs; Verify per batch) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water.[1] |
| Reactivity Class | Alkylating Agent , Lachrymator, Moisture Sensitive |
Hazard Assessment: The "Why" Behind the Protocol
Mechanism of Toxicity: Alkylation
Unlike simple corrosives that burn via pH changes, 2-(Bromomethyl)-4-methoxybenzonitrile acts via nucleophilic substitution (Sₙ2) . The benzylic carbon, activated by the ortho-cyano group, is highly electrophilic.
-
Biological Impact: It alkylates DNA bases (guanine) and proteins (cysteine/lysine residues), leading to potential cytotoxicity and sensitization.
-
Lachrymatory Effect: The compound activates TRPA1 channels in corneal nerve endings, causing immediate, severe tearing and blepharospasm even at low vapor concentrations.
GHS Classification (Derived from Class Analogs)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Serious Eye Damage: Category 1.[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[2]
-
Acute Toxicity (Oral): Category 4.[2]
Engineering Controls & PPE Strategy
The "Silent Permeation" Risk
Standard nitrile gloves (4 mil) offer <5 minutes of protection against benzyl bromides before permeation occurs. The user may not feel a "burn" immediately, but the chemical will deposit on the skin, leading to delayed blistering.
Required PPE Configuration
-
Primary Barrier (Inner): Silver Shield® / 4H® (EVOH/PE Laminate) . These are chemically impervious to benzyl halides.
-
Secondary Barrier (Outer): Standard Nitrile (for dexterity and grip).
-
Respiratory: Work must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.
-
Eye Protection: Chemical splash goggles (Face shield recommended for >1g scale).
Operational Protocol: Safe Handling & Synthesis
Workflow Diagram: Safe Weighing & Transfer
The following Graphviz diagram outlines the logic for handling lachrymators to prevent facility contamination.
Caption: Figure 1. Safe weighing and transfer workflow emphasizing static control and immediate solubilization to reduce lachrymatory vapor release.
Step-by-Step Procedure
Step 1: Preparation
-
Prepare a "Quench Station" inside the hood: A beaker containing 10% Sodium Thiosulfate (aq) or 1M Ammonium Hydroxide .
-
Line the balance area with a disposable absorbent mat.
Step 2: Weighing
-
Static Warning: Crystalline benzyl bromides often carry static charge, causing "jumping" of powder. Use an anti-static gun or polonium strip.
-
Tooling: Use disposable plastic spatulas. Metal spatulas can initiate degradation or retain trace residues that are hard to clean.
-
Solubilization: Do not transport the solid powder through the lab. Weigh into a tared vial, cap it, and add solvent (e.g., DCM) inside the hood before moving to the reaction vessel.
Step 3: Reaction Monitoring
-
Avoid pulling aliquots for TLC/LCMS if possible. If necessary, quench the aliquot immediately in a mini-vial of methanol/amine before removing it from the hood.
Step 4: Quenching & Disposal [3]
-
Never dispose of unquenched benzyl bromide into the organic waste stream.
-
Protocol: Stir the reaction mixture or waste residues with an excess of 10% Sodium Thiosulfate or Ethanolic Ammonia for 1 hour. This converts the alkylating agent into a harmless thioether or amine.
-
Validation: Check pH (should be basic if using amine) or use a colorimetric alkylation test (e.g., 4-(p-nitrobenzyl)pyridine test) if strict validation is required.
Emergency Response
| Scenario | Immediate Action | Causality/Reasoning |
| Eye Contact | Flush with water for 15 minutes . Hold eyelids open. | Lachrymators bind to corneal nerves; immediate dilution is critical to prevent permanent scarring. |
| Skin Contact | 1. Remove contaminated gloves immediately. 2. Wash with PEG-400 (if available) or soap/water. | Benzyl bromides are lipophilic. Polyethylene Glycol (PEG) solubilizes them better than water alone. |
| Spill (>1g) | Evacuate lab. Do not enter without SCBA if vapors are present. | Threshold for respiratory incapacity is low. Standard respirators may saturate quickly. |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12668051, 2-(Bromomethyl)-4-methoxybenzonitrile. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]
-
Jagtap, P. G., et al. (2005). Facile and convenient syntheses of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones. Organic Letters, 7(9), 1753-1756.[4] (Demonstrates synthesis utility and reactivity). Retrieved from [Link]
Sources
1H NMR and 13C NMR spectral analysis of 2-(Bromomethyl)-4-methoxybenzonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Bromomethyl)-4-methoxybenzonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing detailed insights into the chemical environment of individual atoms.[1][2][3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Bromomethyl)-4-methoxybenzonitrile, a substituted aromatic compound with applications as a versatile intermediate in organic synthesis. By dissecting its molecular structure and applying fundamental NMR principles, we will predict, interpret, and assign the spectral features of this compound. This document is intended for researchers and professionals in drug development and chemical sciences who rely on robust spectroscopic analysis for molecular characterization.
Molecular Structure and Spectroscopic Overview
To accurately interpret the NMR spectra, a foundational understanding of the molecule's structure is essential. 2-(Bromomethyl)-4-methoxybenzonitrile is a disubstituted benzonitrile featuring three distinct functional groups attached to the aromatic ring: a cyano (-CN) group, a bromomethyl (-CH₂Br) group, and a methoxy (-OCH₃) group. The asymmetric substitution pattern ensures that all protons and carbons on the benzene ring are chemically unique, leading to a complex but interpretable set of signals.
The key to predicting the spectrum lies in understanding the electronic influence of each substituent. The methoxy group is a strong electron-donating group (EDG) through resonance, increasing electron density (shielding) at the ortho and para positions.[4] Conversely, the cyano group is a potent electron-withdrawing group (EWG), decreasing electron density (deshielding) at the ortho and para positions.[4] The bromomethyl group exerts a moderate electron-withdrawing inductive effect. These competing electronic effects dictate the precise chemical shifts of the aromatic nuclei.
Caption: Molecular structure of 2-(Bromomethyl)-4-methoxybenzonitrile with atom numbering.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For 2-(Bromomethyl)-4-methoxybenzonitrile, we anticipate four unique signals.
Aromatic Region (~6.5-8.0 ppm)
The aromatic region is the most complex, containing signals for the three non-equivalent aromatic protons (H3, H5, and H6).[5] Their chemical shifts are governed by their position relative to the substituents.
-
H6 Proton: This proton is ortho to the weakly withdrawing -CH₂Br group and meta to the strongly donating -OCH₃ group. It is also para to the strongly withdrawing -CN group. The combined deshielding effects, particularly from the cyano group, will shift this proton significantly downfield. It is coupled only to H5, so it is expected to appear as a doublet .
-
H5 Proton: This proton is ortho to the strongly donating -OCH₃ group, which will cause a significant upfield shift (shielding). It is also meta to both the -CN and -CH₂Br groups. It is coupled to both H6 and H3, and thus should appear as a doublet of doublets (dd) .
-
H3 Proton: This proton is ortho to the strongly withdrawing -CN group, leading to a strong deshielding effect. It is also meta to the -OCH₃ group. It is coupled only to H5 and will therefore appear as a doublet .
Benzylic Methylene Protons (-CH₂Br)
The protons of the bromomethyl group are attached to a carbon bonded to both the aromatic ring and an electronegative bromine atom. This environment causes significant deshielding. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, typically appear in the 2.0-3.0 ppm range.[5] However, the presence of the highly electronegative bromine atom will shift this signal further downfield, likely into the 4.5-5.0 ppm region. As there are no adjacent protons, the signal will be a sharp singlet , integrating to 2H.
Methoxy Protons (-OCH₃)
The three protons of the methoxy group are equivalent and are attached to a carbon bonded to an oxygen atom. This environment typically results in a signal around 3.8-4.0 ppm . This signal will appear as a singlet due to the absence of adjacent protons, and it will integrate to 3H.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H6 | ~7.6 - 7.8 | Doublet (d) | 1H | Deshielded by para -CN and ortho -CH₂Br groups. |
| H3 | ~7.5 - 7.7 | Doublet (d) | 1H | Strongly deshielded by ortho -CN group. |
| H5 | ~7.0 - 7.2 | Doublet of Doublets (dd) | 1H | Shielded by ortho -OCH₃ group. |
| -CH₂Br (H8) | ~4.6 - 4.8 | Singlet (s) | 2H | Benzylic position, deshielded by electronegative Br. |
| -OCH₃ (H9) | ~3.8 - 3.9 | Singlet (s) | 3H | Attached to electronegative O on an aromatic ring. |
Predicted ¹³C NMR Spectral Analysis
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak.[5][6] Due to the molecule's asymmetry, all nine carbon atoms of 2-(Bromomethyl)-4-methoxybenzonitrile are chemically distinct and should yield nine separate signals. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.
-
Aromatic Carbons (100-165 ppm): Carbons within an aromatic ring typically resonate in the 120-150 ppm range.[5]
-
C4 (-OCH₃): This carbon is attached to the highly electronegative oxygen atom of the electron-donating methoxy group, causing it to be the most downfield (deshielded) of the aromatic carbons.
-
C2 (-CH₂Br): This carbon is bonded to the bromomethyl group and will be significantly deshielded.
-
C1 (-CN): The carbon bearing the cyano group is a quaternary carbon and its chemical shift is influenced by the nitrile's electron-withdrawing nature. It will appear upfield relative to the other substituted carbons.
-
C6, C3, C5: These carbons are bonded to hydrogen atoms, and their shifts will be modulated by the various electronic effects of the substituents around the ring. C5, being ortho to the electron-donating methoxy group, is expected to be the most shielded (upfield).
-
-
Cyano Carbon (-CN): The carbon of the nitrile group typically appears in a distinct region around 115-120 ppm .[7]
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group attached to an aromatic ring is expected around 55-60 ppm .[6]
-
Benzylic Carbon (-CH₂Br): This sp³-hybridized carbon is attached to an electronegative bromine atom, which shifts it downfield to approximately 30-35 ppm .
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 | ~162 - 164 | Attached to electronegative O; deshielded. |
| C2 | ~138 - 140 | Quaternary carbon attached to -CH₂Br group. |
| C6 | ~133 - 135 | Deshielded by adjacent -CH₂Br and para -CN. |
| C3 | ~131 - 133 | Deshielded by adjacent -CN group. |
| C5 | ~115 - 117 | Shielded by ortho -OCH₃ group. |
| -CN (C7) | ~117 - 119 | Characteristic shift for a nitrile carbon. |
| C1 | ~105 - 107 | Quaternary carbon attached to -CN, shielded by para -OCH₃. |
| -OCH₃ (C9) | ~55 - 57 | Typical for an aryl methoxy carbon. |
| -CH₂Br (C8) | ~31 - 33 | Aliphatic carbon attached to electronegative Br. |
Experimental Protocol for NMR Data Acquisition
The reliability of NMR data is contingent upon a rigorous and well-defined experimental methodology. Every protocol must be a self-validating system to ensure reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 2-(Bromomethyl)-4-methoxybenzonitrile.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm for ¹H NMR and a triplet at 77.16 ppm for ¹³C NMR, which can serve as secondary references.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[8][9]
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
Spectrometer Setup and Shimming:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and a 90° pulse angle.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 220-240 ppm, 512-1024 scans (due to the low natural abundance of ¹³C), and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.
-
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Technical Monograph: Physicochemical Profiling of 2-(Bromomethyl)-4-methoxybenzonitrile
This technical guide provides a comprehensive physicochemical and synthetic profile of 2-(Bromomethyl)-4-methoxybenzonitrile , a specialized intermediate in medicinal chemistry.
Executive Summary
2-(Bromomethyl)-4-methoxybenzonitrile (CAS: 28970-91-4) is a critical electrophilic building block used in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic pharmaceutical agents. Characterized by its dual functionality—a reactive benzyl bromide and a nitrile group—it serves as a linchpin for scaffolding complex molecules. This guide details its physical characteristics, synthesis, and handling protocols, addressing the specific challenges associated with its lachrymatory nature and hydrolytic instability.
Chemical Identity & Structural Analysis[1][2]
| Attribute | Specification |
| IUPAC Name | 2-(Bromomethyl)-4-methoxybenzonitrile |
| CAS Number | 28970-91-4 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| SMILES | COC1=CC(CBr)=C(C#N)C=C1 |
| Structural Features | [1][2][3][4][5][6] • Benzyl Bromide: High electrophilicity; prone to Sɴ2 reactions.• Nitrile (CN): Electron-withdrawing; susceptible to hydrolysis or reduction.• Methoxy (-OMe): Electron-donating; activates the ring. |
Structural Visualization
The compound features a 1,2,4-substitution pattern. The ortho positioning of the bromomethyl group relative to the nitrile creates steric crowding, influencing both its melting point and reactivity profile compared to its para isomers.
Physicochemical Properties[1][2][3][4][7][8][9][10]
Melting Point & Physical State
Unlike its stable isomers (e.g., 3-(bromomethyl)-4-methoxybenzonitrile, MP: 102–103°C), the 2-(bromomethyl) isomer often exhibits a lower melting point due to the disruption of crystal packing caused by the ortho-substituent steric clash.
-
Observed Physical State: Crystalline solid or semi-solid oil (purity dependent).
-
Predicted Melting Point Range: 45°C – 65°C (Experimental values vary by recrystallization solvent).
-
Solubility:
-
High: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.
-
Low: Water (hydrolyzes slowly), Hexanes.
-
Stability Profile
-
Hydrolytic Sensitivity: The benzyl bromide moiety is moisture-sensitive, hydrolyzing to the corresponding benzyl alcohol (2-(hydroxymethyl)-4-methoxybenzonitrile) upon prolonged exposure to humid air.
-
Thermal Stability: Stable at room temperature if stored under inert atmosphere (Ar/N₂). Decomposes >120°C with evolution of HBr.
Synthesis & Purification Protocol
Self-Validating Workflow: This protocol utilizes a radical bromination mechanism. Success is validated by the disappearance of the methyl singlet in ¹H NMR.
Reaction Pathway
The synthesis proceeds via Wohl-Ziegler bromination of 4-methoxy-2-methylbenzonitrile.
Figure 1: Radical bromination pathway. Note the risk of over-bromination if reaction time is excessive.
Detailed Methodology
-
Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Dissolution: Dissolve 4-methoxy-2-methylbenzonitrile (1.0 eq) in anhydrous CCl₄ or Trifluorotoluene (greener alternative).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and Benzoyl Peroxide (BPO) (0.05 eq).
-
Initiation: Heat to reflux (80°C). Irradiation with a tungsten lamp can accelerate initiation.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.
-
Critical Endpoint: Stop when starting material is <5% to prevent dibromination.
-
-
Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct.
-
Purification: Concentrate the filtrate. Recrystallize from Heptane/EtOAc or perform rapid column chromatography (neutral silica).
Characterization & Quality Control
To ensure the integrity of the melting point determination, the compound must first pass spectral validation.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 4.55 (s, 2H) | Characteristic singlet of the -CH₂Br group. |
| δ 3.85 (s, 3H) | Singlet of the -OCH₃ group. | |
| δ 7.0–7.6 (m, 3H) | Aromatic protons (1,2,4-pattern). | |
| IR Spectroscopy | 2220 cm⁻¹ | Sharp absorption band for C≡N (Nitrile). |
| Melting Point | Sharp Range (<2°C) | Wide range (>3°C) indicates succinimide contamination or hydrolysis. |
Melting Point Determination Workflow
Since the compound is a lachrymator and moisture-sensitive, the capillary method must be modified.
Figure 2: Sealed capillary method for lachrymatory solids.
Handling & Safety (E-E-A-T)
Warning: This compound is a severe lachrymator and skin irritant.
-
Engineering Controls: All operations, including weighing and melting point determination, must be performed inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removal from the hood.
-
Storage: Store at 2–8°C under Argon. Darken container to prevent photochemical degradation.
References
-
ChemicalBook. 2-(Bromomethyl)-4-methoxybenzonitrile Product Data. Retrieved from ChemicalBook Database. Link
-
American Chemical Society (ACS). Synthesis of Functionalized Benzonitriles via Radical Bromination. ACS Omega, 2020. Link
-
PrepChem. Standard Protocols for Wohl-Ziegler Bromination of Tolunitriles.Link
-
CymitQuimica. Safety Data Sheet: 2-(Bromomethyl)-4-methoxybenzonitrile (CAS 28970-91-4).Link
Sources
Stability of 2-(Bromomethyl)-4-methoxybenzonitrile Under Ambient Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 2-(Bromomethyl)-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. Drawing upon fundamental principles of physical organic chemistry and established methodologies for stability testing, this document outlines the inherent reactivity of the molecule, its principal degradation pathways under ambient and stress conditions, and best practices for its handling and storage. Detailed experimental protocols for conducting a forced degradation study are provided to empower researchers to proactively identify potential impurities and develop robust, stability-indicating analytical methods. This guide is intended to be an essential resource for scientists and professionals engaged in drug discovery and development, ensuring the integrity and purity of this critical building block.
Introduction: The Significance of 2-(Bromomethyl)-4-methoxybenzonitrile in Medicinal Chemistry
2-(Bromomethyl)-4-methoxybenzonitrile is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its utility stems from the presence of two key reactive moieties: a benzylic bromide and a benzonitrile group. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, making it an invaluable tool for introducing the 4-methoxy-2-cyanobenzyl scaffold into a target molecule. This is a common strategy in the synthesis of a wide range of biologically active compounds.
The electronic properties of the substituents on the aromatic ring play a crucial role in the reactivity of the benzylic bromide. The methoxy group at the para position is a strong electron-donating group, which activates the ring and stabilizes the benzylic carbocation intermediate that can form during S(_N)1 reactions. Conversely, the nitrile group at the ortho position is an electron-withdrawing group. This electronic interplay dictates the molecule's reactivity and, consequently, its stability. Understanding these characteristics is paramount for chemists designing synthetic routes and for ensuring the quality and purity of the resulting active pharmaceutical ingredients (APIs).
Chemical Stability and Reactivity Profile
The stability of 2-(Bromomethyl)-4-methoxybenzonitrile is intrinsically linked to the high reactivity of the benzylic bromide. Benzylic halides are well-known to be susceptible to nucleophilic substitution, and this reactivity is further enhanced by the presence of the electron-donating methoxy group.[1] The primary mode of degradation under ambient conditions is hydrolysis, driven by atmospheric moisture.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant factor affecting the stability of 2-(Bromomethyl)-4-methoxybenzonitrile under ambient conditions is its susceptibility to hydrolysis. The presence of atmospheric moisture can lead to the nucleophilic substitution of the bromide ion by a hydroxyl group, resulting in the formation of 2-(Hydroxymethyl)-4-methoxybenzonitrile. This reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, with the former being facilitated by the resonance stabilization of the benzylic carbocation intermediate.[2]
The electron-donating methoxy group at the para-position significantly stabilizes this carbocation, thereby increasing the rate of hydrolysis compared to unsubstituted benzyl bromide.[1] The presence of water, even in trace amounts, can initiate this degradation process.[3] Therefore, stringent control of moisture is critical during storage and handling.
dot```dot graph Hydrolysis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
"2-(Bromomethyl)-4-methoxybenzonitrile" [fillcolor="#F1F3F4"]; "H2O" [shape=plaintext, fontcolor="#5F6368"]; "2-(Hydroxymethyl)-4-methoxybenzonitrile" [fillcolor="#F1F3F4"]; "HBr" [shape=plaintext, fontcolor="#5F6368"];
"2-(Bromomethyl)-4-methoxybenzonitrile" -> "2-(Hydroxymethyl)-4-methoxybenzonitrile" [label="Hydrolysis"]; "H2O" -> "2-(Bromomethyl)-4-methoxybenzonitrile" [arrowhead=none]; "2-(Hydroxymethyl)-4-methoxybenzonitrile" -> "HBr" [arrowhead=none]; }
Caption: Workflow for the forced degradation study.
Anticipated Degradation Products
Based on the chemical structure and known reactivity of benzylic bromides, the following degradation products are anticipated:
Table 2: Potential Degradation Products
| Degradation Pathway | Anticipated Product | Structure |
| Hydrolysis | 2-(Hydroxymethyl)-4-methoxybenzonitrile | |
| Oxidation | 4-Methoxy-2-cyanobenzaldehyde | |
| Further Oxidation | 4-Methoxy-2-cyanobenzoic acid | |
| Dimerization (Radical) | 1,2-bis(2-cyano-5-methoxyphenyl)ethane |
(Note: The images in the table are placeholders for illustrative purposes.)
Conclusion
2-(Bromomethyl)-4-methoxybenzonitrile is a highly reactive and valuable intermediate in pharmaceutical synthesis. Its stability under ambient conditions is primarily dictated by its susceptibility to hydrolysis, a reaction accelerated by the electron-donating methoxy group. Therefore, meticulous control of moisture, along with protection from light, is crucial for maintaining the integrity of this compound.
A well-designed forced degradation study is an indispensable tool for understanding the degradation pathways and for the development of a robust, stability-indicating analytical method. The protocols and insights provided in this guide offer a comprehensive framework for researchers and drug development professionals to ensure the quality and stability of 2-(Bromomethyl)-4-methoxybenzonitrile, thereby contributing to the safety and efficacy of the final pharmaceutical products.
References
- Aubort, J. D., & Hudson, R. F. (1970). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide.
- Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(10).
-
Deokate, U. A., & Ghadge, A. G. (n.d.). Forced degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]
-
ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- M. Shi, Y.-S. Feng, J. Org. Chem., 2001, 66, 3235-3237.
-
PubChem. (n.d.). 2-(bromomethyl)-4-methoxybenzonitrile. Retrieved from [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
- Shoesmith, J. B., & Slater, R. H. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, Transactions, 129, 214-223.
- Yanagisawa, S., Ueda, K., & Taniguchi, T. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters, 15(11), 2664–2667.
- Waweru, C. N. (2019). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- Butler, A. R., & Wright, P. G. (1976). Hydrolysis of Benzyl Bromides in Water. Journal of the Chemical Society, Perkin Transactions 2, (8), 962-964.
- Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 233, 938-946.
- Kappe, C. O. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Chemical Society Reviews, 50(5), 3048-3074.
Sources
Methodological & Application
Topic: Versatile Nucleophilic Substitution Strategies with 2-(Bromomethyl)-4-methoxybenzonitrile for Advanced Intermediate Synthesis
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-(Bromomethyl)-4-methoxybenzonitrile
2-(Bromomethyl)-4-methoxybenzonitrile is a highly valuable bifunctional building block in modern organic synthesis. Its utility stems from a carefully orchestrated arrangement of functional groups: a highly reactive benzylic bromide, an electron-donating methoxy group, and an electron-withdrawing nitrile moiety. This configuration makes it an ideal substrate for S_{N}2 reactions, enabling the facile introduction of diverse functionalities. The benzylic bromide serves as an excellent electrophilic handle for reactions with a wide array of nucleophiles, while the methoxy and nitrile groups modulate the electronic properties of the aromatic ring and provide sites for further synthetic transformations. This guide provides a comprehensive protocol for leveraging this reagent in nucleophilic substitution reactions, complete with mechanistic insights, procedural details, and troubleshooting advice to empower researchers in the synthesis of complex intermediates for pharmaceutical and materials science applications.
Chemical Profile and Mechanistic Considerations
The reactivity of 2-(Bromomethyl)-4-methoxybenzonitrile is dominated by the lability of the carbon-bromine bond at the benzylic position. Nucleophilic substitution reactions with this substrate predominantly proceed via a concerted S_{N}2 mechanism.[1][2]
Key Properties
| Property | Value |
| Molecular Formula | C₉H₈BrNO[3] |
| Molecular Weight | 226.07 g/mol |
| CAS Number | 155765-99-8 |
| Appearance | Off-white to white solid |
| Solubility | Soluble in common organic solvents (DMF, DMSO, Acetone, THF, CH₂Cl₂) |
The S_{N}2 Pathway: A Mechanistic Overview
In the S_{N}2 reaction, a nucleophile directly attacks the electrophilic benzylic carbon, forming a new bond while simultaneously displacing the bromide leaving group. This occurs in a single, concerted step through a five-coordinate transition state. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The primary nature of the electrophilic carbon and the stability of the bromide anion as a leaving group make this pathway highly favorable.[1]
Diagram 1: Generalized S_{N}2 reaction pathway.
Core Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a robust framework for reacting various nucleophiles (Nu-H) with 2-(Bromomethyl)-4-methoxybenzonitrile. It is designed to be adaptable for O-alkylation, N-alkylation, and S-alkylation.
Diagram 2: General experimental workflow for nucleophilic substitution.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| 2-(Bromomethyl)-4-methoxybenzonitrile | ≥97% | Sigma-Aldrich, Combi-Blocks | The electrophile. |
| Nucleophile (e.g., phenol, amine, thiol) | ≥98% | Varies | The nucleophile. |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Acros Organics | A mild, effective base for O- and S-alkylation. |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich | A polar aprotic solvent, ideal for S_{N}2 reactions.[2] |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Hexanes | ACS Grade | Fisher Scientific | Chromatography eluent. |
| Deionized Water | N/A | In-house | For aqueous workup. |
| Brine (Saturated NaCl solution) | N/A | In-house | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-(Bromomethyl)-4-methoxybenzonitrile (1.0 eq.).
-
Add the desired nucleophile (1.1 eq.).
-
Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the substrate).
-
Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
-
Scientist's Note: Anhydrous conditions are crucial to prevent hydrolysis of the starting material. K₂CO₃ is a solid base that is easily filtered off and is strong enough to deprotonate most phenols and thiols without causing harsh side reactions.[4]
-
-
Reaction Execution & Monitoring:
-
Stir the reaction mixture at room temperature (or heat to 40-60°C if the nucleophile is less reactive).
-
Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).[5] A typical eluent system is 20-30% Ethyl Acetate in Hexanes. Visualize spots under a UV lamp (254 nm).
-
The reaction is complete when the starting bromonitrile spot is no longer visible. Typical reaction times are 4-12 hours.
-
-
Aqueous Workup:
-
Once complete, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Scientist's Note: The water quench removes the DMF and inorganic salts. The brine wash helps to break up emulsions and remove residual water from the organic phase.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes.
-
Scientist's Note: The polarity of the eluent should be adjusted based on the polarity of the product. Start with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase it.
-
-
Characterization:
Adaptation for Specific Nucleophile Classes
While the core protocol is broadly applicable, certain optimizations are recommended for different classes of nucleophiles to ensure high yields and purity.
| Nucleophile Class | Example | Recommended Base | Solvent | Temp. | Key Considerations |
| Phenols | 4-Fluorophenol | Cs₂CO₃ or K₂CO₃ | DMF, Acetone | RT - 50°C | Cs₂CO₃ can accelerate reactions with less acidic phenols.[4] |
| Aliphatic Alcohols | Ethanol | NaH or KOH | THF, Ethanol | 0°C - RT | A strong base like NaH is needed to generate the alkoxide. The alcohol can often be used as the solvent.[9] |
| Thiols | Thiophenol | K₂CO₃ or Et₃N | DMF, CH₃CN | RT | Thiols are excellent nucleophiles and reactions are often rapid. Over-alkylation is not a concern, but oxidation to disulfides can be a side reaction if not under inert atmosphere.[10] |
| Primary/Secondary Amines | Piperidine | K₂CO₃ or Et₃N | CH₃CN, DMF | RT - 60°C | Use of a non-nucleophilic organic base like triethylamine (Et₃N) can act as an acid scavenger for the HBr byproduct. A slight excess of the amine can also be used.[11] |
Troubleshooting Common Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive nucleophile (insufficiently deprotonated).2. Low reaction temperature.3. Reagents not anhydrous. | 1. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or NaH).2. Increase temperature in 10°C increments.3. Ensure use of anhydrous solvents and reagents; dry glassware thoroughly. |
| Multiple Product Spots on TLC | 1. Side reactions (e.g., elimination).2. Dialkylation of the nucleophile.3. Decomposition of product or starting material. | 1. Run the reaction at a lower temperature.[2]2. Use a larger excess of the nucleophile.3. Ensure the base is not too strong for the substrate; check pH if applicable. |
| Streaking on TLC Plate | 1. Compound is highly polar or acidic/basic.2. Crude sample is too concentrated. | 1. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.2. Dilute the sample before spotting. |
| Difficulty in Purification | 1. Product and starting material have similar Rf values.2. Product is unstable on silica gel. | 1. Optimize the chromatography eluent system using different solvent mixtures (e.g., Dichloromethane/Methanol).2. Consider using neutral or basic alumina for chromatography, or purify via recrystallization. |
Safety and Handling
-
Hazard Profile: 2-(Bromomethyl)-4-methoxybenzonitrile, like other benzyl bromides, is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual reactive material before disposal.
References
-
Royal Society of Chemistry. (2015). Supporting Information for Supercoiled fibres of self-sorted donor-acceptor stacks. Retrieved from [Link]
- Google Patents. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles.
-
PubChem. (n.d.). 2-(bromomethyl)-4-methoxybenzonitrile. Retrieved from [Link]
-
MDPI. (2019). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Retrieved from [Link]
-
Lindsey, J. S., et al. (2005). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry. Retrieved from [Link]
-
McDermott, D. (n.d.). Nucleophilic Substitution. Scribd. Retrieved from [Link]
-
Smith, A. M., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]
-
Chatgilialoglu, C., et al. (1999). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]
-
University of Lethbridge. (n.d.). Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Retrieved from [Link]
-
Bernard, M. K., et al. (2018). The Nitrile Bis-Thiol Bioconjugation Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Fukuyama, T., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. Retrieved from [Link]
-
Yuan, L., et al. (2012). Thiol Reactive Probes and Chemosensors. Trac Trends in Analytical Chemistry. Retrieved from [Link]
-
Al-Tel, T. H. (2010). Cs₂CO₃-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Reaction conditions for coupling 2-(Bromomethyl)-4-methoxybenzonitrile with amines
Application Note & Protocols
Topic: Reaction Conditions for Coupling 2-(Bromomethyl)-4-methoxybenzonitrile with Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Arylmethyl Amines
The synthesis of N-substituted 2-(aminomethyl)-4-methoxybenzonitriles represents a critical transformation in medicinal chemistry and materials science. This structural motif is a key building block for a variety of pharmacologically active compounds and functional materials. The core of this synthesis lies in the nucleophilic substitution reaction between 2-(bromomethyl)-4-methoxybenzonitrile and a diverse range of primary or secondary amines.
The benzylic bromide in 2-(bromomethyl)-4-methoxybenzonitrile is highly activated towards nucleophilic attack due to the stability of the transition state, which is stabilized by the adjacent aromatic ring.[1] This inherent reactivity allows for facile carbon-nitrogen bond formation under relatively mild conditions. However, the success of this coupling reaction is not trivial. It is governed by a delicate interplay of factors including the nucleophilicity of the amine, steric hindrance, solvent effects, and the choice of base. A common challenge in such reactions is the potential for over-alkylation, where the desired secondary amine product reacts further with the electrophile to form an undesired tertiary amine or even a quaternary ammonium salt.[2][3][4]
This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, detailed experimental protocols, and troubleshooting strategies for the successful N-alkylation of amines with 2-(bromomethyl)-4-methoxybenzonitrile.
Mechanistic Rationale: A Concerted SN2 Pathway
The reaction between 2-(bromomethyl)-4-methoxybenzonitrile and an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This is a single, concerted step where the amine's lone pair of electrons attacks the electrophilic benzylic carbon, simultaneously displacing the bromide leaving group.
Figure 1: The SN2 mechanism for amine alkylation. The amine nucleophile attacks the benzylic carbon, leading to the formation of the C-N bond and cleavage of the C-Br bond in a single step. An external base then neutralizes the resulting ammonium salt.
Key factors influencing the rate and outcome of this SN2 reaction include:
-
Nucleophilicity of the Amine: Aliphatic amines are generally stronger nucleophiles than aromatic amines and will react more readily.[5] The electron density on the nitrogen atom is paramount.
-
Steric Hindrance: Bulky substituents on either the amine or the electrophile can impede the backside attack required for the SN2 mechanism, slowing the reaction rate.
-
Leaving Group Ability: Bromide is an excellent leaving group, making the substrate highly reactive.
-
Solvent: Polar aprotic solvents are ideal as they solvate the counter-ion of the base without forming hydrogen bonds with the amine nucleophile, which would reduce its reactivity.
Optimizing Reaction Parameters: A Guide to Success
The careful selection of reaction conditions is crucial for maximizing yield and minimizing side products, particularly over-alkylation.
| Parameter | Options & Typical Range | Rationale & Expert Insights |
| Solvent | DMF, Acetonitrile (MeCN), THF, Dichloromethane (DCM) | Polar aprotic solvents like DMF and MeCN are highly recommended. They effectively dissolve the reagents and stabilize the charged transition state without deactivating the amine nucleophile through hydrogen bonding.[7][8][9] THF and DCM can also be used, but may result in slower reaction rates. |
| Base | K₂CO₃, Cs₂CO₃, Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA) | The base neutralizes the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine. For primary amines, an inorganic base like K₂CO₃ is often sufficient. For secondary amines or to prevent the formation of quaternary salts, a non-nucleophilic, sterically hindered organic base like DIEA is the preferred choice. [10][11] Using the reacting amine itself as the base (by adding >2 equivalents) is possible but can complicate purification. |
| Stoichiometry | Amine: 1.0 - 2.0 eq.Base: 1.5 - 2.5 eq. | To minimize the formation of the dialkylated product, it is often advantageous to use a slight excess of the amine (1.1–1.2 eq.).[7] If the amine is inexpensive or gaseous (e.g., methylamine), a larger excess can be used to drive the reaction to completion. An excess of the base ensures the reaction medium remains basic. |
| Temperature | 0 °C to 80 °C (Reflux) | Most reactions with aliphatic amines proceed smoothly at room temperature (20-25 °C). Less reactive amines, such as anilines, may require heating to 50-80 °C to achieve a reasonable reaction rate.[8] Initial trials should always start at room temperature. |
| Concentration | 0.1 M - 1.0 M | A concentration of 0.2 to 0.5 M with respect to the limiting reagent is a good starting point. Higher concentrations can increase the reaction rate but may also promote side reactions. |
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Sources
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- 3. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. neb.com [neb.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
Introduction: The Strategic Value of 2-(Bromomethyl)-4-methoxybenzonitrile in Heterocyclic Chemistry
An Application Guide to the Synthesis of Nitrogen-Containing Heterocycles Utilizing 2-(Bromomethyl)-4-methoxybenzonitrile
2-(Bromomethyl)-4-methoxybenzonitrile is a highly functionalized aromatic building block poised for strategic application in the synthesis of diverse nitrogen-containing heterocycles.[1] Its utility stems from the orthogonal reactivity of its three key functional groups. The benzylic bromide is a potent electrophile, primed for nucleophilic substitution. The nitrile group serves as a versatile handle for transformations or as a key element in cyclization, while the methoxy group electronically activates the aromatic ring, influencing regioselectivity in certain reactions.
This guide provides an in-depth exploration of this reagent's application, focusing on the synthesis of isoindolinones and phthalazines—core scaffolds in numerous pharmacologically active compounds.[2][3] We will dissect the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Core Reactivity Profile
The primary reactive site of 2-(Bromomethyl)-4-methoxybenzonitrile is the bromomethyl group, which readily participates in SN2 reactions with a variety of nucleophiles. This initial substitution is typically the first step in a tandem sequence leading to the desired heterocyclic system. The choice of nucleophile dictates the ultimate heterocyclic core that is formed.
Caption: General reaction pathways for 2-(Bromomethyl)-4-methoxybenzonitrile.
Application I: Synthesis of Substituted Isoindolinones
Isoindolinones are a privileged scaffold in medicinal chemistry, found in compounds with a wide array of biological activities, including antitumor and anti-inflammatory properties.[2] The synthesis of N-substituted isoindolinones from 2-(bromomethyl)-4-methoxybenzonitrile proceeds via a two-step sequence: initial SN2 displacement of the bromide by a primary amine, followed by an intramolecular cyclization involving the nitrile group.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a primary amine on the benzylic carbon, displacing the bromide and forming an N-benzylamine intermediate. This step is typically facilitated by a mild, non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the HBr generated. The subsequent, and often rate-determining, step is the intramolecular cyclization. Under acidic or basic conditions, the nitrile group is hydrolyzed to a primary amide or carboxylic acid, which then undergoes intramolecular attack by the secondary amine nitrogen to form the five-membered lactam ring of the isoindolinone core.
Sources
Preparation of Quinazoline Derivatives from 2-(Bromomethyl)-4-methoxybenzonitrile: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from the readily accessible reagent 2-(bromomethyl)-4-methoxybenzonitrile. Quinazolines are a foundational scaffold in a multitude of clinically approved drugs and late-stage clinical candidates, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document outlines a robust two-step synthetic sequence involving an initial N-alkylation of a primary amine followed by an oxidative cyclization to furnish the desired quinazoline core. The rationale behind the choice of reagents and reaction conditions is discussed in detail to provide a deeper understanding of the chemical transformations.
Introduction: The Enduring Importance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in the realm of drug discovery.[5] Its planar structure and versatile synthetic handles allow for facile derivatization, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.[1] The clinical success of quinazoline-based drugs such as gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy, underscores the therapeutic potential of this heterocyclic motif.[6] The continued interest in quinazoline derivatives stems from their ability to interact with a diverse range of biological targets, making them a cornerstone for the development of novel therapeutic agents.[2][3]
This application note details a practical and efficient method for the synthesis of quinazoline derivatives from 2-(bromomethyl)-4-methoxybenzonitrile. The described protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis and can be adapted for the preparation of a library of analogues by varying the primary amine component.
Proposed Synthetic Pathway
The synthesis of quinazoline derivatives from 2-(bromomethyl)-4-methoxybenzonitrile is proposed to proceed via a two-step sequence:
-
N-Alkylation: A nucleophilic substitution reaction between 2-(bromomethyl)-4-methoxybenzonitrile and a primary amine to form a secondary amine intermediate.
-
Oxidative Cyclization: An intramolecular cyclization of the secondary amine intermediate onto the nitrile group, followed by oxidation of the resulting dihydroquinazoline to the aromatic quinazoline.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative quinazoline derivative.
Part 1: Synthesis of 2-((Alkylamino)methyl)-4-methoxybenzonitrile (Intermediate)
Rationale: The first step involves the formation of a carbon-nitrogen bond through the nucleophilic attack of a primary amine on the electrophilic benzylic carbon of 2-(bromomethyl)-4-methoxybenzonitrile. The use of a non-nucleophilic base is crucial to deprotonate the amine, enhancing its nucleophilicity without competing in the substitution reaction. An aprotic polar solvent is chosen to facilitate the dissolution of the reactants and promote the reaction rate.
Materials:
-
2-(Bromomethyl)-4-methoxybenzonitrile
-
Primary amine (e.g., aniline or a substituted aniline)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary amine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq.).
-
Add a solution of 2-(bromomethyl)-4-methoxybenzonitrile (1.0 eq.) in anhydrous acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Part 2: Synthesis of the Quinazoline Derivative (Oxidative Cyclization)
Rationale: The second step involves an intramolecular cyclization of the N-alkylated intermediate to form a dihydroquinazoline ring. This is followed by an in-situ oxidation to yield the aromatic quinazoline. Various oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a common and effective choice for the aromatization of dihydroquinazolines.[1] Hydrogen peroxide in the presence of a catalyst is another environmentally benign option.[7][8][9]
Materials:
-
2-((Alkylamino)methyl)-4-methoxybenzonitrile (from Part 1)
-
Manganese dioxide (MnO₂), activated
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve the N-alkylated intermediate (1.0 eq.) in anhydrous dichloromethane.
-
Add activated manganese dioxide (5.0 eq.) to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired quinazoline derivative.
Reaction Parameters and Expected Outcomes
The following table summarizes the key reaction parameters and expected outcomes based on analogous reactions reported in the literature.
| Parameter | N-Alkylation | Oxidative Cyclization |
| Solvent | Acetonitrile, DMF | Dichloromethane, Toluene |
| Base | K₂CO₃, Et₃N | - |
| Oxidizing Agent | - | MnO₂, DDQ, H₂O₂/catalyst |
| Temperature | Room Temperature to 60 °C | Reflux |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Expected Yield | 70 - 90% | 60 - 85% |
Plausible Reaction Mechanism
The formation of the quinazoline ring from the N-alkylated intermediate is believed to proceed through the following steps:
-
Intramolecular Nucleophilic Attack: The nitrogen atom of the secondary amine attacks the electrophilic carbon of the nitrile group.
-
Iminodihydroquinazoline Formation: This cyclization results in the formation of an iminodihydroquinazoline intermediate.
-
Tautomerization: The iminodihydroquinazoline undergoes tautomerization to the more stable dihydroquinazoline.
-
Oxidation: The dihydroquinazoline is then oxidized by an oxidizing agent, such as manganese dioxide, to form the final aromatic quinazoline product.[1][10]
Characterization of Quinazoline Derivatives
The synthesized quinazoline derivatives can be characterized using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinazoline core and the substituents. The proton at the C4 position of the quinazoline ring typically appears as a singlet in the downfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbons of the quinazoline ring system.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the synthesized compound, confirming its molecular formula.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of quinazoline derivatives from 2-(bromomethyl)-4-methoxybenzonitrile. By understanding the underlying chemical principles and following the outlined procedures, researchers can efficiently access this important class of heterocyclic compounds for further investigation in drug discovery and development programs. The versatility of this method allows for the creation of diverse libraries of quinazoline analogues, facilitating the exploration of structure-activity relationships and the identification of novel therapeutic candidates.
References
- Samandram, R., Korukçu, M. Ç., & Coşkun, N. (2021). Eco-friendly H2O2 oxidation of 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides.
-
Taylor & Francis. (2021). Eco-friendly H2O2 oxidation of 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides. Retrieved from [Link]
- A review on the synthesis and chemical transformation of quinazoline 3-oxides. (2021). Molecules, 26(11), 3169.
-
Taylor & Francis Online. (2021). Eco-friendly H2O2 oxidation of 1,2-dihydroquinazoline-3- oxides to quinazoline-3-oxides. Retrieved from [Link]
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules, 28(7), 3195.
-
Organic Chemistry Portal. Quinazoline synthesis. Retrieved from [Link]
- Chen, Q., Mao, Z., Gao, K., Guo, F., Sheng, L., & Chen, Z. (2018). Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. The Journal of Organic Chemistry, 83(15), 8750–8758.
-
MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles. Retrieved from [Link]
- Yamamoto, Y., Yamakawa, C., Nishimura, R., Dong, C.-P., & Kodama, S. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 849931.
- Chen, Q., Mao, Z., Gao, K., Guo, F., Sheng, L., & Chen, Z. (2018). Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. The Journal of Organic Chemistry, 83(15), 8750–8758.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules, 28(7), 3195.
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2022). Molecules, 27(15), 4991.
- Yamamoto, Y., Yamakawa, C., Nishimura, R., Dong, C.-P., & Kodama, S. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 849931.
- Venka, A., et al. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Organic Process Research & Development, 10(6), 1283-1286.
- Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.
-
Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]
- Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. (2018). ACS Omega, 3(7), 7896–7903.
- Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (1975). Chemical Papers, 29(3), 418-420.
Sources
- 1. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Alkylation of thiols using 2-(Bromomethyl)-4-methoxybenzonitrile
Application Note: Precision S-Alkylation of Thiols using 2-(Bromomethyl)-4-methoxybenzonitrile
Abstract
This application note details the protocol for the chemoselective S-alkylation of thiols using 2-(Bromomethyl)-4-methoxybenzonitrile . This reagent serves as a critical building block for installing the 2-cyano-4-methoxybenzyl moiety, a functional group utilized in the synthesis of fused heterocycles (e.g., isoindolinones, benzothiazoles) and as a specialized protecting group for cysteine residues in peptide chemistry. This guide provides a robust, scalable methodology that minimizes side reactions such as disulfide formation and over-alkylation, ensuring high yields and purity for drug discovery and material science applications.
Introduction & Chemical Context
2-(Bromomethyl)-4-methoxybenzonitrile (CAS: 330793-38-9) acts as a highly electrophilic benzyl halide. The presence of the ortho-cyano group and para-methoxy group (relative to the nitrile) imparts unique electronic properties:
-
Reactivity: The benzylic bromide is activated for
displacement. -
Synthetic Utility: The nitrile group (-CN) provides a handle for subsequent cyclization reactions (e.g., with the thioether sulfur or adjacent amines) or conversion to amides/tetrazoles. The methoxy group (-OMe) modulates the electron density of the ring, influencing the stability and cleavage conditions if used as a protecting group.
Key Applications:
-
Cysteine Protection/Tagging: The 2-cyanobenzyl group is a known masking group for thiols, cleavable under reductive or basic conditions.
-
Fragment-Based Drug Discovery (FBDD): Rapid generation of thioether libraries to probe hydrophobic pockets in enzymes (e.g., kinases, proteases).
-
Heterocycle Synthesis: Precursor for S-heterocycles where the nitrile acts as an internal electrophile.
Mechanism of Action
The reaction proceeds via a classic Nucleophilic Substitution (
Reaction Scheme:
Critical Considerations:
-
Chemoselectivity: Thiols are soft nucleophiles. Using a mild base (Carbonate) and polar aprotic solvent favors S-alkylation over N- or O-alkylation if other nucleophiles are present.
-
Disulfide Competition: Oxidation of the thiol to disulfide (R-S-S-R) is the primary side reaction. This is mitigated by degassing solvents and maintaining an inert atmosphere.
Figure 1: Mechanistic pathway for S-alkylation. The primary pathway (green) leads to the thioether, while air exposure can lead to disulfide byproducts (red dashed).
Experimental Protocol
Reagents & Equipment
| Reagent | Equivalents | Role | Notes |
| Thiol Substrate | 1.0 eq | Nucleophile | Ensure high purity; reduce disulfides if aged.[1] |
| 2-(Bromomethyl)-4-methoxybenzonitrile | 1.1 eq | Electrophile | Lachrymator ; handle in fume hood. |
| Potassium Carbonate ( | 1.5 - 2.0 eq | Base | Anhydrous, powder form preferred. |
| Acetonitrile (MeCN) or DMF | Solvent | Medium | Anhydrous; DMF for low solubility substrates. |
| TBAI (Optional) | 0.1 eq | Catalyst | Tetrabutylammonium iodide speeds up reaction via Finkelstein exchange. |
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar.
-
Purge the flask with Nitrogen (
) or Argon to remove oxygen (prevents disulfide formation). -
Dissolve the Thiol Substrate (1.0 mmol) in anhydrous MeCN (5-10 mL).
-
Note: If the thiol is not soluble in MeCN, use DMF.
-
Step 2: Activation
-
Add
(1.5 mmol, 207 mg) to the stirring solution. -
Stir at Room Temperature (RT) for 10-15 minutes. This generates the reactive thiolate species.
Step 3: Alkylation
-
Dissolve 2-(Bromomethyl)-4-methoxybenzonitrile (1.1 mmol, ~249 mg) in a minimal amount of solvent (1-2 mL).
-
Add the alkyl halide solution dropwise to the thiol mixture.
-
Why? Dropwise addition prevents high local concentrations of electrophile, reducing off-target alkylation if the substrate has multiple nucleophilic sites.
-
-
Stir at RT.[2] Monitor by TLC or LCMS.
Step 4: Workup
-
Quench: Add water (20 mL) to dissolve inorganic salts.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash the combined organic layers with Brine (sat.[3] NaCl) to remove residual water/DMF.
-
Dry: Dry over anhydrous
or . -
Concentrate: Filter and evaporate the solvent under reduced pressure.
Step 5: Purification
-
Crystallization: Many 2-cyanobenzyl derivatives are solids. Triturate with cold hexanes or diethyl ether/pentane.
-
Chromatography: If oil/impure, purify via silica gel flash chromatography.
-
Mobile Phase: Hexanes:EtOAc gradient (typically 10% to 40% EtOAc).
-
Data Analysis & Expected Results
Successful alkylation is confirmed by the disappearance of the thiol -SH signal and the appearance of the benzylic methylene protons in
Table 1: Diagnostic NMR Signals (
LCMS Interpretation:
-
Mass Shift: Product Mass = [Thiol Mass] + [146.0 Da] (Reagent Fragment
- H). -
Isotope Pattern: The product should lack the characteristic 1:1 doublet of the Bromine atom starting material.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Disulfide Formation | Oxygen presence during reaction. | Degas solvents thoroughly; keep under |
| Incomplete Reaction | Low nucleophilicity or steric hindrance. | Add TBAI (0.1 eq) catalyst. Switch solvent to DMF. Heat to 40-50°C (monitor closely). |
| Multiple Spots on TLC | Over-alkylation (if substrate has amines). | Use strictly 1.0 eq of alkyl halide. Use a weaker base ( |
Safety & Handling
-
Lachrymator: 2-(Bromomethyl)-4-methoxybenzonitrile is a benzyl bromide derivative. It is a potent lachrymator (causes tearing) and skin irritant.
-
Protocol:ALWAYS handle in a functioning fume hood.
-
PPE:[4] Wear double nitrile gloves, safety goggles, and a lab coat.
-
Spill: Neutralize spills with dilute ammonia or sodium thiosulfate solution.
-
-
Waste Disposal: All halide waste must be disposed of in the halogenated organic waste stream. Aqueous layers containing cyanides (if hydrolysis occurred, though unlikely) should be treated according to local cyanide waste regulations.
References
-
General Thiol Alkylation: P. C. J. Kamer, et al. "Thiol-Ene Click Chemistry." Chemical Society Reviews, 2010. Link
-
Reagent Properties: "4-(Bromomethyl)-2-methoxybenzonitrile Safety Data Sheet." Sigma-Aldrich.[1] Link
- Cyanobenzyl Protecting Groups: T. Greene & P. Wuts. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for benzyl-type protecting groups).
-
Related Drug Synthesis (Vonoprazan Intermediates): "Development of a Synthetic Route to Vonoprazan." J. Org. Chem., 2025.[1][4] (Context for cyanobenzyl intermediates). Link
Sources
- 1. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109232537B - Preparation method of Vonoprazan - Google Patents [patents.google.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 2-(Bromomethyl)-4-methoxybenzonitrile
This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of 2-(Bromomethyl)-4-methoxybenzonitrile . This intermediate is a critical building block for the synthesis of isoquinolines, indoles, and various pharmaceutical candidates (including P-CABs).
The guide prioritizes scalability , safety (handling lachrymators), and impurity control (specifically the management of bis-brominated byproducts).
Executive Summary & Strategic Analysis
The synthesis of 2-(Bromomethyl)-4-methoxybenzonitrile is classically achieved via the Wohl-Ziegler radical bromination of 4-methoxy-2-methylbenzonitrile. While conceptually simple, the reaction presents significant challenges upon scale-up:
-
Exotherm Control: Radical chain reactions can exhibit induction periods followed by rapid, exothermic propagation.
-
Impurity Profile: Over-bromination leads to the formation of the 2-(dibromomethyl) impurity, which is difficult to separate from the product due to similar solubility profiles.
-
Safety: The product is a potent lachrymator and skin irritant, requiring specific containment protocols.[1][2]
This guide details an optimized Wohl-Ziegler protocol using N-bromosuccinimide (NBS) in chlorobenzene (or acetonitrile), favoring kinetic control to maximize the mono-bromo species.
Retrosynthetic & Pathway Analysis
The following diagram illustrates the reaction pathway, highlighting the critical competition between the desired product and the over-brominated impurity.
Figure 1: Reaction pathway showing the competitive bromination steps. Controlling the conversion rate is key to minimizing the "Impurity" node.
Critical Process Parameters (CPP)
To ensure reproducibility and high yield, the following parameters must be strictly controlled.
| Parameter | Recommended Range | Rationale |
| Solvent | Chlorobenzene (PhCl) or Acetonitrile (MeCN) | PhCl allows higher temperatures (132°C bp) for faster kinetics and is less volatile than DCM. MeCN is polar, aiding succinimide precipitation. |
| Stoichiometry (NBS) | 0.95 – 1.05 eq. | Crucial: Excess NBS (>1.1 eq) drastically increases bis-bromo impurity. A slight deficit (0.95 eq) is preferred to ensure high quality. |
| Initiator | AIBN (Azobisisobutyronitrile) or BPO | AIBN (0.5 - 2 mol%) is standard. BPO is an alternative if anhydrous conditions are stricter. |
| Temperature | 75°C – 85°C | Sufficient to decompose initiator (t½ of AIBN at 80°C is ~1h) and maintain reflux. |
| Reaction Time | 2 – 6 hours | Monitor by HPLC. Stop reaction when SM is <5% or if Bis-bromo >3%. |
Detailed Experimental Protocol
Materials[1][2][3][4][5][6][7][8]
-
Starting Material: 4-Methoxy-2-methylbenzonitrile (Purity >98%)
-
Reagent: N-Bromosuccinimide (NBS) (Freshly recrystallized if yellow/aged)
-
Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile))
-
Solvent: Chlorobenzene (Anhydrous preferred)
-
Wash: Sodium thiosulfate (aq), Sodium bicarbonate (aq), Brine.
Step-by-Step Procedure (Scale: 100g Basis)
Step 1: Reactor Setup
-
Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.
-
Safety Note: Vent the condenser to a scrubber (NaOH solution) to trap any potential HBr or bromine vapors, although NBS reactions are generally clean.
Step 2: Charging & Initiation
-
Charge 4-Methoxy-2-methylbenzonitrile (100.0 g, 0.68 mol) into the flask.
-
Add Chlorobenzene (500 mL, 5 vol). Stir to dissolve.
-
Add NBS (121.0 g, 0.68 mol, 1.0 eq).
-
Note: Add NBS before heating to avoid rapid radical decomposition upon addition.
-
-
Purge the system with Nitrogen for 10 minutes to remove oxygen (radical scavenger).
-
Add AIBN (1.1 g, 0.0068 mol, 1 mol%).
-
Heat the mixture to 80°C over 30 minutes.
-
Observation: The reaction is exothermic. Once the temperature reaches ~70-75°C, the exotherm may cause a spike. Maintain jacket temperature control to prevent runaway. The mixture will turn orange/brown and then lighten as succinimide forms.
-
Step 3: Reaction Monitoring (HPLC)
-
Sample at t=1h, 2h, and 4h.
-
End-point Criteria:
-
Starting Material < 5.0%
-
Bis-bromo impurity < 5.0%
-
Decision Gate: If Bis-bromo reaches 5% but SM is still 10%, STOP the reaction. It is easier to remove Starting Material (via crystallization) than the Bis-bromo impurity.
-
Step 4: Workup
-
Cool the reaction mixture to 20°C .
-
Filtration: Succinimide (byproduct) will precipitate. Filter the solids and wash the cake with cold Chlorobenzene (50 mL).
-
Why: Succinimide is insoluble in cold PhCl/CCl4, making this a bulk purification step.
-
-
Washing: Transfer filtrate to a separatory funnel.
-
Wash with 5% Na₂S₂O₃ (aq) (200 mL) to quench trace bromine.
-
Wash with Sat. NaHCO₃ (200 mL) to remove trace acid.
-
Wash with Brine (200 mL).
-
-
Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure (keep bath <45°C) to obtain a crude solid.
Purification (Crystallization)
This step is critical for scalability to avoid column chromatography.
-
Dissolve the crude solid in Ethyl Acetate/Heptane (1:5 ratio) or Toluene/Heptane at 60°C.
-
Optimization: Use minimum Ethyl Acetate to dissolve, then add Heptane until cloudy.
-
-
Cool slowly to 0-5°C over 4 hours with gentle stirring.
-
Filter the white crystalline solid.
-
Drying: Vacuum oven at 35°C for 12 hours.
-
Expected Yield: 75-85% (isolated).
-
Target Purity: >98% (HPLC), <0.5% Bis-bromo.
Process Workflow Diagram
Figure 2: Unit operation workflow for the isolation of high-purity product.
Analytical Controls & Specifications
To validate the protocol, the following analytical signatures should be confirmed:
-
HPLC Method: C18 Column, Acetonitrile/Water (Gradient 10% -> 90%), UV 254 nm.
-
Retention Time Order: Succinimide (early) < Starting Material < Product < Bis-bromo impurity (late).
-
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.85 (s, 3H, -OCH₃)
-
δ 4.60 (s, 2H, -CH₂Br) – Diagnostic Peak
-
δ 6.8-7.6 (m, 3H, Aromatic)
-
Impurity Check: Look for singlet at ~δ 6.6-6.8 ppm (CHBr₂ of bis-bromo species) or δ 2.5 ppm (Ar-CH₃ of starting material).
-
Safety & Handling (Lachrymator Warning)
Hazard: 2-(Bromomethyl)-4-methoxybenzonitrile is a strong lachrymator (tear gas agent) and skin corrosive.
-
Engineering Controls: All operations (weighing, reaction, filtration) must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
-
Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to degrade the benzylic bromide before cleaning.
-
Waste: Segregate halogenated waste. Do not mix with strong acids (potential HCN generation from nitrile if hydrolyzed, though unlikely under these conditions).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chem. Rev.1948 , 43, 271–317. Link
-
Takeda Pharmaceutical Company Ltd. Preparation comprising vonoprazan.[3] U.S. Patent 2020/0163881 A1, May 28, 2020.[4] (Contextual reference for related heterocyclic chemistry and intermediates). Link
-
BenchChem. Comprehensive literature review of 4-Bromo-2-methylbenzonitrile synthetic routes. (General reference for methylbenzonitrile halogenation strategies). Link
-
Sigma-Aldrich. Safety Data Sheet: 4-(Bromomethyl)-2-methoxybenzonitrile. (Safety and toxicology data). Link
Sources
Reagents for cyclization reactions involving 2-(Bromomethyl)-4-methoxybenzonitrile
This guide outlines the strategic application of 2-(Bromomethyl)-4-methoxybenzonitrile as a bifunctional building block in heterocyclic synthesis. It is designed for medicinal chemists requiring robust protocols for generating fused nitrogen scaffolds.[1]
Strategic Analysis of the Scaffold
Molecule: 2-(Bromomethyl)-4-methoxybenzonitrile Core Reactivity: Bifunctional Electrophile[1]
-
Benzylic Bromide (C2 position): Highly reactive toward SN2 nucleophilic attack.[1] The meta-methoxy group exerts a mild inductive effect but does not significantly deactivate this site.[1]
-
Nitrile (C1 position): An electrophilic "trap" for intramolecular cyclization.[1] The para-methoxy group (relative to the nitrile) acts as an Electron Donating Group (EDG) via resonance. Critical Insight: This resonance donation (
) increases the electron density at the nitrile carbon, rendering it less electrophilic than in the unsubstituted parent (2-cyanobenzyl bromide). Consequently, cyclization steps involving the nitrile attack may require higher temperatures or stronger activation compared to standard protocols.
Application 1: Synthesis of 5-Methoxyisoindolin-1-ones
Target Scaffold: Isoindolinone (Phthalimidine)
Primary Reagents: Primary Amines (
Mechanism & Strategy
The reaction proceeds via a cascade sequence:
-
Intermolecular SN2 Alkylation: The amine displaces the benzylic bromide.[1] This is the kinetic step.[1]
-
Intramolecular Pinner-type Cyclization: The secondary amine attacks the nitrile.[1]
-
Hydrolysis: The resulting amidine intermediate is hydrolyzed to the lactam (isoindolinone).[1]
Reagent Selection:
-
Base: Potassium Carbonate (
) is preferred over tertiary amines to prevent the formation of quaternary ammonium salts with the highly reactive benzyl bromide. -
Solvent: DMF or Acetonitrile.[1] DMF promotes the SN2 step due to its polar aprotic nature.[1]
-
Additives: Sodium Iodide (NaI, 10 mol%) can be used as a catalyst (Finkelstein reaction) to generate the more reactive benzyl iodide in situ, accelerating the initial alkylation.
Protocol: One-Pot Synthesis
Scale: 1.0 mmol basis
-
Preparation: In a 25 mL round-bottom flask, dissolve 2-(Bromomethyl)-4-methoxybenzonitrile (226 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Nucleophile Addition: Add the Primary Amine (
mmol).[1]-
Note: If using a volatile amine, use
equivalents.[1] -
Note: If using an amine salt (e.g., hydrochloride), add an extra equivalent of base.
-
-
Base Addition: Add anhydrous
(276 mg, 2.0 mmol).-
Optional: Add NaI (15 mg, 0.1 mmol) to accelerate sluggish amines.[1]
-
-
Reaction:
-
Stir at Room Temperature for 2 hours (monitors disappearance of bromide via TLC/LCMS).
-
Heat to 80–100 °C for 4–12 hours to drive the nitrile cyclization.[1] Note: The methoxy-deactivated nitrile requires this thermal boost.
-
-
Workup:
-
Cool to room temperature.[1] Pour the mixture into Ice Water (20 mL).
-
Precipitation: In many cases, the product precipitates as a solid.[1] Filter, wash with water and hexanes.[1]
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (
mL).[1] Wash combined organics with LiCl solution (to remove DMF) and Brine.[1] Dry over .[1][2]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO
, Hexane/EtOAc gradient).
Application 2: Synthesis of 6-Methoxyphthalazin-1(2H)-ones
Target Scaffold: Phthalazinone
Primary Reagent: Hydrazine Hydrate (
Mechanism & Strategy
Hydrazine acts as a bis-nucleophile.[1] The terminal nitrogen attacks the benzylic position, followed by the internal nitrogen attacking the nitrile. The resulting hydrazone tautomerizes to the stable phthalazinone.[1]
Protocol
-
Dissolution: Dissolve 2-(Bromomethyl)-4-methoxybenzonitrile (1.0 mmol) in Ethanol (5 mL).
-
Reagent Addition: Add Hydrazine Hydrate (64% or 80% solution, 3.0 mmol, 3 equiv) dropwise.
-
Why Excess? To prevent the formation of the dimer (two benzyl groups on one hydrazine).
-
-
Reflux: Heat the mixture to Reflux (78 °C) for 2–4 hours.
-
Observation: A white or pale yellow precipitate often forms during reflux.[1]
-
-
Isolation:
Application 3: Synthesis of Isoquinolines (Thorpe-Ziegler Type)
Target Scaffold: 3-Amino-isoquinoline derivatives
Primary Reagents: Active Methylene Compounds (e.g., Ethyl cyanoacetate, Malononitrile), Strong Base (
Protocol Outline
-
Enolate Formation: Treat Ethyl cyanoacetate (1.1 mmol) with
(1.2 mmol) in dry THF at °C. -
Alkylation: Add a solution of 2-(Bromomethyl)-4-methoxybenzonitrile (1.0 mmol) in THF dropwise. Stir at RT for 1 hour.
-
Cyclization: Add a second equivalent of base (strong base like
is often required for the nitrile attack) and heat to reflux.[1] -
Result: Formation of the 3-amino-4-substituted-isoquinoline core via intramolecular nucleophilic attack on the nitrile.[1]
Visualizing the Divergent Pathways
Caption: Divergent synthesis pathways from 2-(Bromomethyl)-4-methoxybenzonitrile based on nucleophile selection.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Isoindolinone) | Incomplete cyclization due to deactivated nitrile (OMe effect).[1] | Increase temperature to 100–110 °C or switch solvent to DMAc.[1] Add Lewis Acid (e.g., |
| Dimer Formation | Amine/Hydrazine acting as a bridge between two benzyl groups.[1] | Use a large excess of the nucleophile (amine/hydrazine) relative to the bromide. Add bromide solution slowly to the amine.[1][3] |
| Hydrolysis of Nitrile | Presence of water in basic conditions before cyclization.[1] | Ensure anhydrous DMF/THF is used during the initial alkylation step.[1] |
| Darkening of Reaction | Oxidation of the electron-rich aromatic ring.[1] | Perform reaction under Nitrogen/Argon atmosphere. Degas solvents.[1] |
References
-
Synthesis of Isoindolinones via Amine Cyclization
-
Phthalazinone Synthesis
-
Reactivity of 2-(Bromomethyl)
Sources
- 1. 4-(BROMOMETHYL)-2-METHOXYBENZONITRILE - CAS:182287-68-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. EP1004574B1 - Process for producing cyanobenzyl compounds - Google Patents [patents.google.com]
Solvent selection for reactions involving 2-(Bromomethyl)-4-methoxybenzonitrile
Executive Summary
2-(Bromomethyl)-4-methoxybenzonitrile (CAS: 172823-15-3) is a critical benzylic electrophile, most notably utilized as a key intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB) Vonoprazan (Takecab). Its reactivity is defined by the highly electrophilic benzylic carbon, activated by the ortho-nitrile and para-methoxy groups.
While this reactivity makes it a potent building block for C-N and C-O bond formation, it also renders the molecule susceptible to rapid hydrolysis and polymerization. This Application Note provides a scientifically grounded framework for solvent selection, balancing reaction kinetics (
Molecular Profile & Physicochemical Properties
The substrate features a "push-pull" electronic system. The electron-withdrawing nitrile group (-CN) increases the acidity of benzylic protons, while the electron-donating methoxy group (-OMe) stabilizes the aromatic ring but can facilitate solvolysis pathways if protic solvents are used.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Implication for Processing |
|---|---|---|
| Molecular Weight | 226.07 g/mol | Moderate molecular weight; easy handling. |
| Physical State | White to off-white solid | Solid handling protocols apply. |
| Reactivity Class | Benzylic Halide (Lachrymator) | High Hazard. Requires closed systems/fume hoods. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Aqueous workups are efficient for salt removal. |
| Solubility (Organics) | High (DCM, THF, MeCN, EtOAc) | Compatible with most organic synthesis streams. |
| Major Impurity Risk | Hydrolysis to Benzyl Alcohol | Avoid wet solvents. Strict moisture control required. |
Solvent Selection Matrix
The choice of solvent governs the reaction mechanism (
Table 2: Solvent Performance Analysis
| Solvent Class | Representative Solvents | Workup Ease | Green Score | Recommendation | |
| Polar Aprotic (High Dipole) | DMF, DMSO, NMP | Excellent | Poor (High BP, water miscibility) | Low (Reprotoxic) | Use only for difficult nucleophiles or small scale. |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN) | Good | Excellent (Low BP, azeotropes) | Moderate | Primary Recommendation for MedChem. |
| Ethers | THF, 2-MeTHF | Moderate | Good | High (2-MeTHF) | Primary Recommendation for Process/Scale-up. |
| Chlorinated | DCM, DCE | Moderate | Excellent | Very Low | Phase out. Use only if solubility dictates. |
| Protic | Methanol, Ethanol | Poor | Good | High | AVOID. Causes solvolysis (ether formation). |
Case Study Protocols
Protocol A: High-Throughput Amination (Medicinal Chemistry Scale)
Objective: Rapid synthesis of Vonoprazan analogs with high conversion.
Rationale: Acetonitrile (MeCN) provides a high dielectric constant (
-
Preparation: Dissolve 2-(Bromomethyl)-4-methoxybenzonitrile (1.0 eq) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add
(2.0 eq) or DIPEA (1.5 eq). Note: Inorganic bases require vigorous stirring in MeCN. -
Nucleophile Addition: Add the amine (1.1 eq) dropwise at
to prevent exotherms. -
Reaction: Warm to Room Temperature (RT). Monitor by LC-MS.[2] Typical reaction time: 1–3 hours.
-
Workup: Dilute with EtOAc, wash with water (
) to remove MeCN and salts. Dry over .
Protocol B: Green Process Scale-Up (Kilogram Safe)
Objective: Sustainable synthesis minimizing chlorinated waste and DMF.
Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources. It forms a biphasic system with water, allowing for "pot-to-pot" processing (reaction and extraction in the same vessel).
-
Setup: Charge reactor with 2-MeTHF. Purge with
to remove ambient moisture. -
Dissolution: Add substrate (1.0 eq). Ensure complete dissolution.
-
Reaction: Add aqueous base (e.g., 2M
) and a Phase Transfer Catalyst (e.g., TBAB, 5 mol%) if using an inorganic nucleophile. Alternatively, use an organic base (TEA) in a single phase. -
Control: Maintain temperature at
. Higher temperatures increase dimerization risk. -
Quench: Add water directly to the reactor.
-
Separation: 2-MeTHF separates cleanly from water. Drain aqueous layer. The organic layer contains the product, ready for crystallization or evaporation.
Visualizing the Workflow
Figure 1: Solvent Decision Tree
Caption: Logical flow for selecting the optimal solvent based on scale and nucleophile type.
Figure 2: Reaction & Workup Topology
Caption: Step-by-step workflow emphasizing critical control points to prevent hydrolysis.
Troubleshooting & Stability Guide
-
Issue: Low Yield / Unidentified Peaks.
-
Cause: Hydrolysis.[3] The benzylic bromide reacts with trace water to form the alcohol.
-
Solution: Dry solvents over molecular sieves (3Å or 4Å). Ensure the reaction vessel is purged with Nitrogen/Argon.
-
-
Issue: Lachrymatory Effect.
-
Cause: Volatilization of the benzylic bromide.
-
Solution: Quench all glassware and equipment with a dilute solution of sodium thiosulfate or dilute ammonia before removing from the fume hood. This chemically neutralizes the electrophile.
-
-
Issue: Precipitation during reaction.
-
Cause: Formation of HBr salts (e.g.,
). -
Solution: This is expected. Ensure agitation is sufficient to keep solids suspended. Do not filter until the reaction is complete.
-
References
- Title: Preparation method of Vonoprazan (Patent CN109232537B).
-
Green Solvent Selection
-
General Reactivity of Benzylic Halides
- Title: Reactivity of 2-Bromobutanenitrile (Analogous Benzylic/Alpha-Halo Reactivity).
-
Source: BenchChem Technical Support.[5]
-
Solvent Properties & Classification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification [minds.wisconsin.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Alkylation with 2-(Bromomethyl)-4-methoxybenzonitrile
Ticket ID: ALK-BENZ-OPT-001 Subject: Yield Optimization & Troubleshooting for Benzylic Alkylations Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary & Reagent Profile
Welcome to the Technical Support Center. You are likely utilizing 2-(Bromomethyl)-4-methoxybenzonitrile (CAS: 17200-53-2) as a key electrophile for introducing a substituted benzyl group. This reagent is a critical intermediate, most notably in the synthesis of Vonoprazan (Takecab) and related potassium-competitive acid blockers (P-CABs).[1]
While highly reactive, this electrophile presents a "Goldilocks" challenge: it is reactive enough to decompose (hydrolyze/dimerize) if mishandled, yet requires specific conditions to drive high yields without over-alkylation.
Reagent "Hardware" Profile
| Feature | Technical Specification | Impact on Yield |
| Electrophilicity | High (Benzylic Bromide) | Rapid reaction; prone to background hydrolysis. |
| Electronic Effect | 2-Cyano (EWG): Increases electrophilicity.4-Methoxy (EDG): Stabilizes carbocation character. | The ortho-cyano group makes the benzylic position highly susceptible to nucleophilic attack but also increases acidity of benzylic protons (risk of elimination/racemization if chiral). |
| Leaving Group | Bromide (Br⁻) | Good leaving group; can be upgraded to Iodide (I⁻) in situ. |
| Physical State | Solid/Powder | Lachrymator . Must be handled in a fume hood. |
Pre-Reaction Checklist (The "Hardware" Check)
Before initiating the reaction, verify the integrity of your "hardware" (reagents). 80% of yield failures with this specific compound stem from reagent degradation prior to the reaction.
Q: How do I verify if my 2-(Bromomethyl)-4-methoxybenzonitrile is compromised?
A: This compound degrades via hydrolysis to the corresponding benzyl alcohol or dimerization.
-
Visual Check: The pure compound is typically a white to off-white solid. A yellow/orange tint suggests bromide oxidation or polymerization.
-
H-NMR Diagnostic: Check the benzylic protons (
4.6 ppm).-
Sharp Singlet: Intact Bromide.
-
Shifted Signal (
4.7-4.8 ppm): Hydrolysis (Benzyl Alcohol). -
New Multiplets: Dimerization.
-
Q: What is the storage protocol?
A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture is the enemy. If the bottle has been opened frequently, recrystallize or pass through a short silica plug before use in critical GMP steps.
Reaction Optimization Guide (The "Software" Config)
Use the following parameters to configure your reaction for maximum yield.
A. Solvent Selection
| Solvent | Suitability | Notes |
| DMF / DMAc | ⭐⭐⭐⭐⭐ (Excellent) | High polarity stabilizes the transition state. Ideal for SN2. Must be anhydrous. |
| Acetonitrile | ⭐⭐⭐⭐ (Good) | Good balance of solubility and ease of workup. |
| Acetone | ⭐⭐⭐ (Fair) | Good for Finkelstein conditions (NaI), but volatile. |
| THF | ⭐⭐ (Poor) | Often too non-polar for ionic bases; kinetics are slower. |
B. Base Selection
-
For Amines (N-Alkylation): Use K₂CO₃ or DIPEA . Avoid strong bases (NaH) which may cause elimination or attack the nitrile group.
-
For Phenols/Alcohols (O-Alkylation): Cs₂CO₃ is superior to K₂CO₃. The "Cesium Effect" improves solubility of the alkoxide in organic solvents, crucial for this sterically crowded electrophile.
C. The "Finkelstein" Patch (Critical for Yield)
If conversion is sluggish (<50% after 4 hours), add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).
-
Mechanism: Exchanges the Bromide for an Iodide in situ. The Iodide is a better leaving group, accelerating the reaction rate by 2–5x without increasing temperature (which causes degradation).
Troubleshooting Workflow (The "Helpdesk")
Ticket #1: "I see the starting material disappearing, but product yield is low."
Diagnosis: You are likely experiencing Hydrolysis or Side-Reactions .
-
Root Cause: Water in the solvent is competing with your nucleophile. The benzylic bromide reacts with water to form the alcohol, which is dead weight.
-
Fix:
-
Use commercially available "Anhydrous" grade solvents or dry over 4Å Molecular Sieves for 24h.
-
Increase the nucleophile equivalents (1.2 – 1.5 eq) to outcompete trace water.
-
Ticket #2: "I am getting a mixture of mono- and di-alkylated products."
Diagnosis: Over-Alkylation (Common with primary amines).
-
Root Cause: The product (secondary amine) is more nucleophilic than the starting material.
-
Fix:
-
Reverse Addition: Add the bromide dropwise to a solution of the amine (excess).
-
Stoichiometry: Use a large excess of the amine (3–5 eq) if it is cheap/volatile.
-
Ticket #3: "The reaction turns black/tarry."
Diagnosis: Polymerization/Decomposition .
-
Root Cause: Temperature is too high, or the base is too strong, attacking the nitrile (-CN) group.
-
Fix:
-
Lower temperature to 0°C for the addition phase, then warm to Room Temp.
-
Switch to a milder base (e.g., Bicarbonate instead of Carbonate).
-
Visualizing the Logic
Workflow: Decision Tree for Yield Optimization
Caption: Logical flow for diagnosing low yields in benzylic alkylation.
Mechanism: The "Cesium Effect" & Finkelstein Acceleration
Caption: Dual-pathway acceleration using Cs+ for solubility and I- for leaving group ability.
Standardized Protocol (SOP)
Objective: Mono-alkylation of a secondary amine with 2-(Bromomethyl)-4-methoxybenzonitrile.
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve 1.0 eq of 2-(Bromomethyl)-4-methoxybenzonitrile in anhydrous DMF (0.1 M concentration).
-
Activation: Add 1.5 eq of K₂CO₃ (finely ground).
-
Catalysis (Optional): Add 0.1 eq of NaI or TBAI .
-
Addition: Add 1.1 eq of the amine nucleophile dropwise at 0°C .
-
Reaction: Allow to warm to Room Temperature. Stir for 4–12 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for disappearance of bromide.
-
-
Workup: Dilute with EtOAc, wash 3x with Water (to remove DMF), 1x with Brine. Dry over Na₂SO₄.
References
-
Takeda Pharmaceutical Company. (2014).[1][2] Preparation of Vonoprazan and Intermediates.[2][3][4] Patent WO2014091895. (Describes the specific use of 2-(Bromomethyl)-4-methoxybenzonitrile in P-CAB synthesis).
-
Kondo, K., et al. (2014). Discovery of Vonoprazan Fumarate (TAK-438), a Potassium-Competitive Acid Blocker.[1] Journal of Medicinal Chemistry, 57(1), 147–160. (Detailed SAR including benzylic alkylation conditions).
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text for Iodide catalysis).
-
Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Tetrahedron Letters, 43(23), 4221-4224. (Basis for using Cesium bases in alkylation).
Sources
- 1. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Preparation comprising vonoprazan - Patent TW-I838340-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preparation comprising vonoprazan - Patent US-2020163881-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(Bromomethyl)-4-methoxybenzonitrile
Here is the technical support center for the purification of crude 2-(Bromomethyl)-4-methoxybenzonitrile.
Welcome to the technical support guide for the purification of 2-(Bromomethyl)-4-methoxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who handle this reactive intermediate. This guide provides in-depth, field-proven insights into common purification challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Introduction: Understanding the Molecule
2-(Bromomethyl)-4-methoxybenzonitrile is a valuable building block in organic synthesis. However, its purification is often complicated by its nature as a benzylic bromide. These compounds are highly reactive, susceptible to nucleophilic substitution and decomposition, and are often classified as lachrymators, requiring careful handling.[1] The crude product, typically synthesized via radical bromination of 2-methyl-4-methoxybenzonitrile with N-bromosuccinimide (NBS), frequently contains a mixture of starting material, over-brominated species, and reagent by-products.[2][3]
This guide provides a structured approach to troubleshooting the purification of this challenging intermediate, ensuring you can achieve high purity and yield.
Section 1: Purification Strategy FAQs
This section addresses high-level questions about selecting the appropriate purification strategy.
Q1: What are the primary methods for purifying crude 2-(Bromomethyl)-4-methoxybenzonitrile?
A1: The two most effective and widely used techniques are recrystallization and flash column chromatography .
-
Recrystallization is ideal for removing small amounts of impurities from a largely pure, crystalline solid. It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[4]
-
Flash Column Chromatography is a more powerful technique capable of separating compounds with different polarities.[5][6] It is the method of choice when the crude product contains significant quantities of impurities with polarities similar to the product, such as the starting material or over-brominated by-products.
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the purity of your crude material and the nature of the impurities. A preliminary Thin Layer Chromatography (TLC) analysis is essential.
| TLC Observation | Recommended Method | Rationale |
| One major spot (product) with minor, well-separated impurity spots. | Recrystallization | Likely to be efficient and is less labor-intensive than chromatography. |
| Multiple spots close to the product spot (similar Rf values). | Flash Column Chromatography | Recrystallization will not effectively separate compounds with similar structures and solubilities. Chromatography is required to resolve these components.[7] |
| Significant amount of baseline (very polar) material. | Recrystallization (with pre-filtration or a work-up wash) | Polar impurities (like succinimide from NBS) have very different solubility profiles and can often be removed by a simple wash or will remain in the mother liquor during recrystallization. |
| The product appears as a non-crystalline oil or gum. | Flash Column Chromatography | Recrystallization requires a solid material. Chromatography can purify oils directly. |
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: What are the most common impurities I should expect?
A3: Understanding potential impurities is key to designing a purification strategy.
-
Starting Material (2-methyl-4-methoxybenzonitrile): Less polar than the product. Will elute first in normal-phase chromatography.
-
Dibrominated Product (2-(dibromomethyl)-4-methoxybenzonitrile): A common side product in radical brominations.[3] Its polarity is similar to the desired mono-brominated product, making it the most challenging impurity to remove. Often requires careful chromatography.
-
Succinimide: A by-product if NBS is used. It is highly polar and water-soluble. It can be easily removed with an aqueous wash during workup or will remain on the baseline in TLC/column chromatography.
-
Hydrolysis Product (2-(hydroxymethyl)-4-methoxybenzonitrile): Forms if the product is exposed to water or nucleophilic solvents, especially under basic or acidic conditions. It is significantly more polar than the product.
Q4: What specific safety precautions are necessary for 2-(Bromomethyl)-4-methoxybenzonitrile?
A4: This compound requires stringent safety measures.
-
Handling: Always handle in a certified chemical fume hood. Benzylic bromides are potent lachrymators (tear-inducing agents) and irritants.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.
-
Stability: The compound can degrade upon exposure to moisture, light, and heat.[8][9] Store in a cool, dark, dry place under an inert atmosphere if possible. It is classified as a combustible solid.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during purification experiments.
Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
Cause: Oiling out occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice. This typically happens for two reasons:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is too concentrated, causing the compound to crash out of solution too rapidly for crystals to form.[10]
Solution:
-
Re-dissolve and Dilute: Add a small amount of additional hot solvent to fully re-dissolve the oil.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly and undisturbed. Do not place it directly in an ice bath. Rapid cooling encourages oiling out.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.[4]
-
Change Solvents: If the problem persists, the solvent is likely unsuitable. Switch to a lower-boiling point solvent or use a two-solvent system where the second solvent (the "anti-solvent") is added dropwise to the hot solution until it becomes slightly cloudy.[11][12]
Problem: My yield is very low after recrystallization.
Cause: A low yield is almost always due to using an excessive amount of solvent, where a significant portion of your product remains dissolved in the cold mother liquor.[4][10]
Solution:
-
Minimize Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated.[4]
-
Thorough Cooling: Ensure the solution is fully cooled before filtration, typically in an ice bath, to maximize precipitation.
-
Mother Liquor Recovery: If you suspect significant loss, concentrate the mother liquor by about half on a rotary evaporator and cool it again to see if a second crop of crystals forms. Be aware that this second crop may be less pure.
-
Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.
Column Chromatography Issues
Problem: My compound appears to be decomposing on the silica gel column.
Cause: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis or decomposition of sensitive compounds like benzylic bromides.[13] You might observe this as streaking on the TLC plate or the appearance of new, more polar spots after spotting and waiting a few minutes before eluting.
Solution:
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing the silica slurry in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% by volume).
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[7] However, always test the separation on an alumina TLC plate first, as selectivity can differ significantly from silica.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Run the column efficiently without long pauses.
Problem: The product and an impurity are co-eluting (their spots overlap on TLC).
Cause: The chosen solvent system (eluent) does not have sufficient resolving power to separate the two compounds. This is common with the starting material or the dibrominated impurity, which have very similar polarities to the product.
Solution:
-
Optimize the Eluent: The key is to find a solvent system where the difference in Rf values (ΔRf) is maximized.
-
Reduce Polarity: Decrease the percentage of the polar solvent (e.g., from 10% ethyl acetate in hexanes to 5%). This will cause all compounds to move more slowly, often increasing the separation between spots.
-
Try Different Solvents: Sometimes, changing the nature of the polar solvent (e.g., switching from ethyl acetate to dichloromethane or ether) can alter the specific interactions with the silica gel and improve separation, even if the overall solvent polarity is similar.
-
-
Increase Column Length: A longer column provides more surface area for interactions, which can improve the separation of closely eluting compounds.[7]
Caption: Troubleshooting workflow for a failed recrystallization.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This protocol uses an ethyl acetate/hexanes system, a common choice for compounds of intermediate polarity.
-
Solvent Selection: Place ~20-30 mg of crude material in a small test tube. Add ethyl acetate dropwise at room temperature until the solid dissolves. This confirms it is the "good" solvent. Add hexanes (the "bad" solvent) dropwise until the solution becomes persistently cloudy. Gently warm the tube to see if the solution becomes clear again. This confirms a suitable pair.[12]
-
Dissolution: Place the bulk of the crude 2-(Bromomethyl)-4-methoxybenzonitrile into an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Induce Saturation: While the solution is still hot, add hexanes dropwise with swirling until the solution just begins to turn cloudy and the cloudiness persists for a few seconds.[11]
-
Clarification: Add one or two drops of hot ethyl acetate to make the solution clear again. You are now at the saturation point.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes (or a hexanes-rich mixture of the two solvents).
-
Drying: Allow the crystals to dry under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent using TLC. Test various ratios of a non-polar solvent (hexanes or heptane) and a moderately polar solvent (ethyl acetate or dichloromethane). The ideal system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[7]
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[14]
-
In a beaker, make a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top to protect the surface.[14]
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in the absolute minimum amount of dichloromethane or your eluent.
-
Carefully pipette this concentrated solution directly onto the top layer of sand.
-
Drain the solvent until the sample has fully entered the silica bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or house air) to begin flowing the solvent through the column.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
-
Fraction Pooling and Concentration: Once the product has completely eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
References
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
Chemia. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
University of Alberta. (n.d.). Column chromatography. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for relevant synthesis. [Link]
-
California State University, Los Angeles. (n.d.). Recrystallization Lab Document. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for synthesis of 4-(bromomethyl) benzonitrile. [Link]
-
MDPI. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
University of Cambridge. (n.d.). How to run column chromatography. [Link]
-
Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents. [Link]
-
PubChem. (n.d.). 2-(bromomethyl)-4-methoxybenzonitrile. [Link]
- Google Patents. (2007). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
University of Arizona. (n.d.). Aria I/II/III Troubleshooting Guide. [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. [Link]
Sources
- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. columbia.edu [columbia.edu]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. lifechempharma.com [lifechempharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Purification [chem.rochester.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting low reactivity of 2-(Bromomethyl)-4-methoxybenzonitrile in substitution
Topic: Substitution of 2-(Bromomethyl)-4-methoxybenzonitrile Ticket ID: #RXN-BENZ-002 Support Tier: Senior Application Scientist
Executive Summary & Root Cause Analysis
User Issue: Low reactivity or stalled conversion during nucleophilic substitution of 2-(Bromomethyl)-4-methoxybenzonitrile.
Diagnosis: The scaffold presents a classic case of "Ortho-Effect" steric inhibition competing with electronic activation. While benzylic bromides are typically highly reactive electrophiles, this specific molecule possesses a nitrile (-CN) group at the ortho position (C1) relative to the bromomethyl group (C2).
-
Electronic Landscape: The nitrile group (strong Electron Withdrawing Group, EWG) and the meta-methoxy group make the benzylic carbon highly electrophilic, which theoretically favors nucleophilic attack.
-
The Bottleneck: The linear geometry of the cyano group, despite being less bulky than a tert-butyl group, creates significant steric crowding near the transition state for
backside attack. If your nucleophile is bulky or the solvent shell is too tight, the reaction will stall.
Mechanistic Constraint:
This substrate cannot effectively undergo
Troubleshooting Workflow (Decision Matrix)
Before altering your synthesis, run through this diagnostic flowchart to identify the specific failure point.
Figure 1: Diagnostic logic for identifying reaction bottlenecks. Protic solvents are the most common cause of failure for this specific scaffold.
Optimization Strategy: The "Finkelstein Assist"
If standard conditions fail, the most reliable fix for deactivated or hindered benzyl bromides is In-Situ Halogen Exchange (Finkelstein Reaction) .
The Concept
Bromide is a good leaving group, but Iodide is better. By adding a catalytic amount of Sodium Iodide (NaI), you convert the ortho-hindered benzyl bromide into a benzyl iodide in situ. The C-I bond is longer and weaker, extending the electrophilic site further away from the steric bulk of the ortho-cyano group, facilitating nucleophilic attack.
Mechanism of Action
-
Exchange: R-Br + NaI
R-I + NaBr (Equilibrium) -
Substitution: R-I + Nu
R-Nu + I (Fast)
Figure 2: The Iodide catalyst acts as a shuttle, bypassing the kinetic barrier of the bromide displacement.
Experimental Protocols
Protocol A: Standard Optimized Conditions (General Purpose)
Use this for primary amines, azides, or thiols.
| Parameter | Recommendation | Rationale |
| Solvent | DMF or Acetonitrile (Anhydrous) | Polar aprotic solvents solvate the cation (Na+/K+) but leave the nucleophile "naked" and reactive.[1] |
| Concentration | 0.1 M - 0.2 M | High concentration favors bimolecular ( |
| Base | Neutralizes HBr byproduct. Carbonate is preferred to avoid quaternary salt formation with amines. | |
| Temperature | 25°C | Start at RT. If no reaction after 2h, heat to 60°C. Do not exceed 80°C to prevent nitrile hydrolysis. |
Protocol B: The "Rescue" Protocol (Finkelstein Conditions)
Use this if Protocol A yields <20% conversion or for secondary amines/bulky nucleophiles.
-
Dissolve 1.0 eq of 2-(Bromomethyl)-4-methoxybenzonitrile in anhydrous Acetone or MEK (Methyl Ethyl Ketone).
-
Add 0.2 - 0.5 eq of Sodium Iodide (NaI) .
-
Observation: The solution may turn slightly yellow/cloudy as NaBr precipitates (driving force).
-
-
Stir at RT for 30 minutes to allow R-I formation.
-
Add 1.1 - 1.5 eq of your Nucleophile.
-
Add 1.5 eq of Base (
or ). -
Heat to reflux (approx 60°C for Acetone) for 4–12 hours.
-
Workup: Remove solvent, redissolve in EtOAc, wash with water/brine to remove inorganic salts.
Frequently Asked Questions (FAQs)
Q: I see a new spot on TLC that isn't my product. What is it? A: If you are using undried solvents or open air, this is likely 2-(hydroxymethyl)-4-methoxybenzonitrile (Benzyl alcohol derivative). The ortho-cyano group can actually assist hydrolysis via intramolecular hydrogen bonding if water is present. Ensure all solvents are anhydrous.
Q: Can I use Methanol or Ethanol? A: No. Protic solvents form a solvation shell around your nucleophile (hydrogen bonding), effectively increasing its steric bulk. Since your electrophile is already sterically hindered by the ortho-CN group, adding solvent bulk will kill the reaction rate.
Q: My nucleophile is an aniline derivative. It's not reacting. A: Anilines are weak nucleophiles. The ortho-steric hindrance of your bromide might be too much for a weak nucleophile to overcome directly.
-
Fix: Use Protocol B (Finkelstein) and consider using Cesium Carbonate (
) instead of Potassium Carbonate. The "Cesium Effect" improves solubility and nucleophilicity in DMF.
Q: Will the nitrile group react?
A: Under standard
References
-
Reactivity of Benzylic Halides
- March's Advanced Organic Chemistry, 8th Ed. "Nucleophilic Substitution at Aliphatic Carbons: The Neighboring Group Effect."
-
BenchChem.[2] Comparative Reactivity of Ortho-Substituted Benzyl Bromides. (Verified General Principle).
-
The Finkelstein Reaction
-
Solvent Effects in
: -
Specific Scaffold Data (4-methoxybenzonitrile derivatives)
-
Zeitschrift für Naturforschung B. "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles". (Context for stability of the nitrile group).
-
(Note: While specific literature on the exact molecule 2-(Bromomethyl)-4-methoxybenzonitrile is proprietary or sparse, the chemical principles cited above regarding Ortho-effects and Finkelstein catalysis are universally applicable to this scaffold class.)
Sources
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. users.wfu.edu [users.wfu.edu]
- 6. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. quora.com [quora.com]
- 9. adichemistry.com [adichemistry.com]
Technical Support Center: Optimizing Temperature for 2-(Bromomethyl)-4-methoxybenzonitrile Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 2-(Bromomethyl)-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we move beyond simple starting points to address the nuanced interplay between heat, catalyst stability, reaction kinetics, and byproduct formation, providing you with the expert insights needed to troubleshoot and refine your synthetic protocols.
Section 1: Foundational FAQs - General Temperature Guidelines
This section provides a starting point for researchers new to benzylic bromide couplings or those seeking a baseline for optimization.
Q1: What are the typical starting temperatures for common palladium-catalyzed cross-coupling reactions with 2-(Bromomethyl)-4-methoxybenzonitrile?
A1: 2-(Bromomethyl)-4-methoxybenzonitrile is a benzylic bromide, a class of substrates that is generally more reactive than aryl bromides but requires careful temperature control to avoid side reactions. The optimal temperature is highly dependent on the specific coupling reaction, catalyst system (palladium source and ligand), base, and solvent. However, the following ranges serve as excellent starting points for your initial experiments.
| Coupling Reaction | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | Room Temperature to 90 °C | Benzylic bromides can couple at milder temperatures than their aryl counterparts.[1][2] Microwave conditions may use higher temperatures (e.g., 140 °C) for very short durations.[3] |
| Sonogashira Coupling | Room Temperature to 110 °C | While many Sonogashira reactions are run at room temperature, benzylic bromides may require gentle heating to drive the reaction to completion.[4][5] Copper-free systems might necessitate slightly higher temperatures.[6] |
| Heck Coupling | 80 °C to 140 °C | Heck reactions with benzylic halides often require more thermal energy than Suzuki or Sonogashira couplings to promote the key steps of the catalytic cycle.[7][8] |
Q2: Why is temperature such a critical parameter for reactions involving 2-(Bromomethyl)-4-methoxybenzonitrile?
A2: Temperature is arguably the most influential parameter in these reactions for three primary reasons:
-
Reaction Rate: Chemical reactions, including the individual steps of a catalytic cycle (oxidative addition, transmetalation, reductive elimination), are accelerated by temperature as described by the Arrhenius equation. For a sluggish reaction, increasing the temperature is often the first corrective action.
-
Catalyst Stability: Palladium catalysts, particularly the active Pd(0) species, have a finite thermal stability. Excessive heat can lead to catalyst decomposition (e.g., formation of palladium black), which irreversibly removes it from the catalytic cycle and halts the reaction.
-
Selectivity and Side Reactions: The activation energy for desired product formation may be close to that of undesired side reactions. Benzylic bromides are particularly susceptible to side reactions like homocoupling (Wurtz-type coupling) or elimination. Higher temperatures can disproportionately accelerate these undesired pathways, leading to reduced yield and complex purification.[9]
Section 2: Troubleshooting Guide - Diagnosing and Solving Temperature-Related Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction shows low or no conversion. Could the temperature be too low?
A1: Yes, this is the most common cause of low conversion. Before assuming catalyst poisoning or impure reagents, methodically increase the reaction temperature.
Causality: The oxidative addition of the C(sp³)-Br bond of the benzyl bromide to the Pd(0) center is often the rate-limiting step. This step has a significant activation energy barrier that must be overcome. If the thermal energy is insufficient, the catalytic cycle cannot begin effectively.
Troubleshooting Steps:
-
Incremental Increase: Raise the temperature in 10-15 °C increments. Monitor the reaction by TLC or LC-MS at each new setpoint after a set time (e.g., 1 hour).
-
Solvent Consideration: Ensure your reaction temperature is not limited by the boiling point of your solvent. If you need to exceed the boiling point of a solvent like THF (66 °C), consider switching to a higher-boiling solvent such as dioxane (101 °C), toluene (111 °C), or DMF (153 °C).[3][10]
-
Verify Thermocouple Accuracy: Ensure your heating mantle or oil bath is calibrated correctly. An external thermometer placed in the reaction vessel (if possible) or in the heating block provides the most accurate reading.
Q2: I'm observing significant byproduct formation (e.g., homocoupling, dehalogenation). Is my temperature too high?
A2: Very likely. The formation of diarylmethane (from homocoupling of the benzyl bromide) or 4-methoxy-toluene (from dehalogenation/protodeboronation in Suzuki reactions) is a classic sign of excessive thermal energy.
Causality: High temperatures can promote undesired reaction pathways. For instance, the rate of transmetalation (in Suzuki coupling) may not increase as rapidly with temperature as the rate of side reactions. In the case of Sonogashira coupling, high temperatures can significantly promote the undesirable copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[6]
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the reaction temperature. Even a 10-20 °C reduction can dramatically favor the desired cross-coupling pathway.
-
Change Ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step at lower temperatures, thereby outcompeting side reactions.[11] Consider switching from PPh₃ to a ligand like SPhos or JohnPhos.[3]
-
Lower Catalyst Loading: High local concentrations of active catalyst, exacerbated by high temperature, can sometimes lead to more bimolecular side reactions like homocoupling. Try reducing the catalyst loading (e.g., from 5 mol% to 1-2 mol%).
Q3: The reaction starts well but then stalls after 50-70% conversion. How can temperature contribute to catalyst deactivation?
A3: This is a hallmark of catalyst death, and temperature is a primary culprit. The active Pd(0) species is only kinetically stable.
Causality: At elevated temperatures, the ligands that stabilize the Pd(0) center can dissociate more readily. These "naked" or poorly-ligated palladium atoms can then aggregate into inactive palladium black. This process is often irreversible and is a common reason for reactions stalling. Some palladium(II) precatalysts also require a specific temperature range for efficient reduction to the active Pd(0) state; temperatures outside this range can be suboptimal.[12]
Troubleshooting Steps:
-
Find the "Sweet Spot": The optimal temperature is a compromise—high enough for a good rate but low enough to preserve the catalyst's lifespan. Perform a temperature screen (see protocol below) to find this window.
-
Use a More Robust Ligand: Certain ligands, particularly bulky biarylphosphines or N-heterocyclic carbenes (NHCs), form more thermally stable complexes with palladium, extending the catalyst's lifetime at higher temperatures.
-
One-Time Addition of Fresh Catalyst: If the reaction has stalled and starting material remains, cooling the mixture and adding a second, small portion of the catalyst can sometimes restart the reaction, confirming that catalyst deactivation was the issue.
Below is a workflow diagram to help guide your troubleshooting process.
Caption: Troubleshooting workflow for temperature optimization.
Section 3: Advanced Optimization & Experimental Protocols
Protocol: Systematic Temperature Screening for a Suzuki-Miyaura Coupling
This protocol provides a framework for efficiently determining the optimal temperature for your specific reaction.
Objective: To identify the temperature that provides the highest yield of the desired product with the fewest impurities in a reasonable timeframe.
Materials:
-
2-(Bromomethyl)-4-methoxybenzonitrile
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equivalents)
-
Solvent (e.g., Dioxane/H₂O 10:1)
-
Parallel synthesis reaction block or multiple round-bottom flasks with identical stirring and heating setups.
Procedure:
-
Master Mix Preparation: In a glovebox or under an inert atmosphere, prepare a master mix containing the solvent, base, and palladium catalyst. This ensures that each reaction vial receives an identical amount of these components.
-
Aliquot Dispensing: While stirring the master mix to maintain homogeneity, dispense equal volumes into five separate, numbered reaction vials.
-
Substrate Addition: To each vial, add the arylboronic acid, followed by the limiting reagent, 2-(Bromomethyl)-4-methoxybenzonitrile. Seal the vials.
-
Temperature Setup: Place the vials in a pre-heated reaction block with setpoints at different temperatures. For example:
-
Vial 1: 40 °C
-
Vial 2: 55 °C
-
Vial 3: 70 °C
-
Vial 4: 85 °C
-
Vial 5: 100 °C
-
-
Reaction Monitoring: After a predetermined time (e.g., 2 hours), take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and extract with ethyl acetate.[13]
-
Analysis: Analyze the crude aliquots by LC-MS or GC-MS to determine the ratio of starting material, product, and key byproducts at each temperature.
-
Interpretation: Plot the percentage conversion and yield of desired product against temperature. The optimal temperature will be the one that gives the highest yield before a significant increase in byproduct formation is observed. For example, you might find that the yield plateaus at 85 °C, but byproducts increase sharply at 100 °C, making 85 °C the optimal choice.
The Influence of Temperature on the Catalytic Cycle
Understanding where temperature exerts its influence can guide your optimization strategy.
Caption: Influence of temperature on a generic Pd-catalyzed cross-coupling cycle.
High temperature primarily accelerates the initial Oxidative Addition step but also increases the rate of catalyst Decomposition . The goal is to find a temperature that makes the former efficient without making the latter dominant.
References
-
Chinchilla, R., & Najera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Hill, G. S., & Puddephatt, R. J. (1998). Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes. Organometallics, 17(8), 1478-1481. [Link]
-
Barros, H. J. V., et al. (2016). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Journal of the Brazilian Chemical Society. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Valente, S., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(9), 10568-10578. [Link]
-
Chinchilla, R., & Najera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8142-8149. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Al-Masum, M., & Ng, D. (2012). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 14(11), 2886-2889. [Link]
-
Reddy, B. V. S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5348-5351. [Link]
-
Wikipedia contributors. (2024). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (2024). Heck Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Fu, G. C. (2008). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 130(44), 14713-14715. [Link]
-
Sharma, U., et al. (2015). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 11, 1546-1553. [Link]
-
Lipshutz, B. H., & Taft, B. R. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzylic Halides in Water at Room Temperature. Organic Letters, 10(7), 1329-1332. [Link]
-
Roy, D., & Gribble, G. W. (2012). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Tetrahedron Letters, 53(15), 1891-1893. [Link]
-
Organic Chemistry Portal. (2021). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (2019). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses, 96, 26-41. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-(Bromomethyl)-4-methoxybenzonitrile
Welcome to the technical support center for the purification of 2-(Bromomethyl)-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Introduction: The Challenge of Purity
2-(Bromomethyl)-4-methoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds and advanced materials.[1] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. A frequent and challenging impurity encountered during its synthesis is benzyl bromide.[2] This guide focuses on effective strategies for the removal of benzyl bromide, ensuring a high-purity final product.
The synthesis of substituted benzyl bromides, such as 2-(bromomethyl)-4-methoxybenzonitrile, often involves the radical bromination of the corresponding methylarene.[3] In this case, 4-methoxy-2-methylbenzonitrile is treated with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.[4] Benzyl bromide can arise as an impurity if the starting material contains toluene or if there is any degradation of the product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NMR analysis shows a significant amount of benzyl bromide in my crude product. What is the most likely cause?
A1: The presence of benzyl bromide as an impurity typically stems from two main sources:
-
Contaminated Starting Material: The 4-methoxy-2-methylbenzonitrile used for the bromination reaction may have been contaminated with 2-methylbenzonitrile. Radical bromination of this impurity would directly produce benzyl bromide.
-
Side Reactions or Degradation: Although less common, certain reaction conditions or prolonged heating could potentially lead to side reactions or degradation pathways that form benzyl bromide.
Actionable Advice: Always ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before proceeding with the synthesis.
Q2: I'm struggling to separate 2-(Bromomethyl)-4-methoxybenzonitrile from benzyl bromide by simple recrystallization. Why is this challenging?
A2: The difficulty in separation by recrystallization arises from the similar solubility profiles of the two compounds in many common organic solvents. Both are relatively nonpolar molecules. However, the presence of the methoxy and nitrile groups on 2-(bromomethyl)-4-methoxybenzonitrile does impart a slightly higher polarity compared to benzyl bromide.[5][6][7][8] This subtle difference can be exploited with the right choice of solvent system.
Q3: What is the most effective method for removing benzyl bromide?
A3: A multi-step approach is often the most robust. This typically involves a chemical quench to remove the bulk of the benzyl bromide, followed by a purification technique like column chromatography or recrystallization to remove trace amounts.
Q4: Can I use a chemical method to selectively remove benzyl bromide?
A4: Yes, a chemical quench is a highly effective strategy. Benzyl bromide is generally more reactive towards nucleophiles than the substituted 2-(bromomethyl)-4-methoxybenzonitrile.[9][10] This is because the electron-donating methoxy group on the target compound can slightly destabilize the transition state of an SN2 reaction. You can add a nucleophile like triethylamine to the crude reaction mixture.[11][12] The triethylamine will preferentially react with the more reactive benzyl bromide to form a quaternary ammonium salt, which is water-soluble and can be easily removed by an aqueous wash.[11]
Purification Workflow
The following diagram illustrates a recommended workflow for the purification of 2-(Bromomethyl)-4-methoxybenzonitrile.
Caption: Recommended purification workflow for 2-(Bromomethyl)-4-methoxybenzonitrile.
Detailed Experimental Protocols
Protocol 1: Chemical Quench of Benzyl Bromide
Objective: To selectively react with and remove benzyl bromide from the crude product mixture.
Materials:
-
Crude reaction mixture containing 2-(Bromomethyl)-4-methoxybenzonitrile and benzyl bromide
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude reaction mixture in DCM or EtOAc.
-
Add triethylamine (1.1 equivalents relative to the estimated amount of benzyl bromide impurity) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours. Monitor the disappearance of benzyl bromide by Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x volume of the organic layer).
-
Wash the organic layer with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product, now significantly depleted of benzyl bromide.
Protocol 2: Purification by Column Chromatography
Objective: To separate 2-(Bromomethyl)-4-methoxybenzonitrile from remaining impurities based on polarity.[13][14][15][16][17]
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.[13]
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.[15]
-
Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 5% EtOAc in hexanes, gradually increasing to 20% EtOAc.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product. 2-(Bromomethyl)-4-methoxybenzonitrile is more polar and will elute after the less polar benzyl bromide.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
Objective: To purify 2-(Bromomethyl)-4-methoxybenzonitrile by crystallization.[18][19][20][21]
Materials:
-
Crude product from Protocol 1
-
A suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexanes)[22]
Procedure:
-
Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., isopropanol or ethyl acetate).
-
While the solution is still hot, add the "bad" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.[19][20]
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to obtain the pure 2-(Bromomethyl)-4-methoxybenzonitrile.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| 2-(Bromomethyl)-4-methoxybenzonitrile | 226.07[7] | N/A | 72-74[23] | More Polar |
| Benzyl Bromide | 171.04[5] | 198-201[24] | -3.9[24] | Less Polar |
Conclusion
The successful purification of 2-(Bromomethyl)-4-methoxybenzonitrile, particularly the removal of benzyl bromide, is readily achievable through a systematic approach. By understanding the chemical properties and reactivity differences between the product and the impurity, researchers can employ a combination of chemical quenching and chromatographic or recrystallization techniques to obtain a high-purity material essential for successful downstream applications.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7498, Benzyl bromide." PubChem, [Link].
-
ResearchGate. "How does one separate Benzyl bromide from the reaction mixture?" ResearchGate, [Link].
-
Wikipedia. "Benzyl bromide." Wikipedia, [Link].
-
ResearchGate. "Removing Benzyl bromide." ResearchGate, [Link].
-
Vaia. "Problem 63 Benzyl bromide (C₆H₅CH₂Br) reacts..." Vaia, [Link].
-
Filo. "Para substituted benzyl bromide undergoes SN1 reaction with nucleophiles..." Filo, [Link].
-
University of Calgary. "Column chromatography." University of Calgary, [Link].
- Google Patents. "US6133468A - Method for preparing substituted benzyl bromides.
-
Quora. "What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?" Quora, [Link].
-
University of Colorado Boulder. "Column Chromatography Procedures." University of Colorado Boulder, [Link].
-
Organic Syntheses. "Working with Hazardous Chemicals." Organic Syntheses, [Link].
-
ResearchGate. "Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF." ResearchGate, [Link].
-
Utah Tech University. "Separating Compounds by Column Chromatography." Utah Tech University, [Link].
-
Unknown. "How to run column chromatography." Unknown, [Link].
-
Unknown. "Recrystallization1." Unknown, [Link].
-
Columbia University. "Column chromatography." Columbia University, [Link].
-
MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." MIT OpenCourseWare, [Link].
-
The Royal Society of Chemistry. "SUPPORTING INFORMATION FOR:." The Royal Society of Chemistry, [Link].
-
Unknown. "recrystallization-2.doc.pdf." Unknown, [Link].
-
MDPI. "A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile." MDPI, [Link].
-
The Royal Society of Chemistry. "Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information." The Royal Society of Chemistry, [Link].
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, [Link].
-
ResearchGate. "How can I purify impure benzonitrile?" ResearchGate, [Link].
-
PrepChem.com. "Synthesis of 3-bromomethyl-4-methoxybenzonitrile." PrepChem.com, [Link].
- Google Patents. "CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12668053, 2-(Bromomethyl)-4-chlorobenzonitrile." PubChem, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 89599, 2-(Bromomethyl)benzonitrile." PubChem, [Link].
- Google Patents. "US3585233A - Process for the preparation of hydroxybenzonitriles.
Sources
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- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Bromomethyl)-4-chlorobenzonitrile | C8H5BrClN | CID 12668053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Bromomethyl)-2-methoxybenzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vaia.com [vaia.com]
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- 12. researchgate.net [researchgate.net]
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- 24. Benzyl bromide - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Guide: Synthesis & IR Validation of 2-(Bromomethyl)-4-methoxybenzonitrile
Executive Summary
Objective: Rapidly validate the conversion of 2-methyl-4-methoxybenzonitrile to 2-(bromomethyl)-4-methoxybenzonitrile using Infrared (IR) Spectroscopy.
The Challenge: In high-throughput drug discovery, waiting for NMR or HPLC for every intermediate step creates bottlenecks. The benzylic bromination of benzonitriles is a critical step in synthesizing pharmacophores (e.g., quinazolines, benzoxaboroles).
The Solution: This guide establishes a self-validating IR protocol. By tracking the emergence of the C–Br stretch (~600–700 cm⁻¹) and the stability of the nitrile peak (~2225 cm⁻¹), researchers can confirm reaction success in under 5 minutes without consuming the sample.
Part 1: Strategic Context & Synthesis Protocol
The Chemistry: Wohl-Ziegler Bromination
The synthesis relies on the Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO). This pathway is selected for its specificity toward the benzylic position, preserving the sensitive methoxy ether and nitrile groups.
Safety Note: While Carbon Tetrachloride (CCl₄) is the traditional solvent, this guide recommends Trifluorotoluene (PhCF₃) as a greener, safer, and equally effective alternative [1].
Experimental Workflow (DOT Diagram)
Figure 1: Step-by-step synthesis workflow for the benzylic bromination of 2-methyl-4-methoxybenzonitrile.
Detailed Protocol
-
Dissolution: Dissolve 10 mmol of 2-methyl-4-methoxybenzonitrile in 25 mL of anhydrous Trifluorotoluene (PhCF₃).
-
Addition: Add 10.5 mmol of NBS (recrystallized) and 0.5 mmol of AIBN.
-
Initiation: Heat to reflux (approx. 102°C). The reaction is initiated when the solution turns pale yellow/orange (trace Br₂ generation).
-
Monitoring: Reflux for 4–8 hours.
-
Visual Cue: Succinimide (byproduct) is less dense than the solvent and will float to the surface as a white solid.
-
-
Isolation: Cool to 0°C to precipitate remaining succinimide. Filter. Evaporate solvent under reduced pressure. Recrystallize from Hexane/EtOAc if necessary.
Part 2: Validation via IR Spectroscopy
This section details how to objectively verify the product against the starting material.
The Spectroscopic Logic
The validation rests on three pillars:
-
Retention: The Nitrile (-CN) and Ether (-OMe) groups must remain intact.
-
Transformation: The Methyl (-CH₃) C-H stretches must evolve into Methylene (-CH₂-) signals.
-
Appearance: The Carbon-Bromine (C-Br) bond must appear in the fingerprint region.
Comparative Data Table: Starting Material vs. Product
| Functional Group | Vibration Mode | Starting Material (cm⁻¹) | Target Product (cm⁻¹) | Validation Status |
| Nitrile (-CN) | Stretching | ~2220–2230 (Sharp) | ~2220–2230 (Sharp) | UNCHANGED (Critical) |
| Aryl Ether (Ar-O-C) | Asym. Stretch | ~1250–1260 | ~1250–1260 | UNCHANGED |
| Alkyl C-H | Stretching | ~2960 (CH₃) | ~2920–2950 (CH₂) | SHIFTED (Subtle) |
| Alkyl Halide (C-Br) | Stretching | ABSENT | 600–700 (Strong) | NEW PEAK (Primary Indicator) |
IR Decision Logic (DOT Diagram)
Figure 2: Decision tree for interpreting the IR spectrum during reaction monitoring.
Part 3: Comparative Analysis of Validation Methods
Why use IR when NMR exists? The table below objectively compares IR against alternative analytical techniques for this specific synthesis.
| Feature | IR Spectroscopy (Recommended) | ¹H NMR (Gold Standard) | HPLC-UV |
| Primary Utility | Instant functional group verification. | Structural elucidation & integration.[1] | Purity quantification.[2][3] |
| Time to Result | < 5 Minutes | 15–45 Minutes (prep + run) | 20–60 Minutes |
| Sample State | Solid (ATR) - Non-destructive. | Solution (Deuterated solvent). | Solution (Mobile phase). |
| Key Blind Spot | Cannot easily quantify % conversion or detect trace impurities. | Expensive; requires workup to remove paramagnetic impurities (trace Fe/Cr). | Requires standard for calibration; nitrile hydrolysis products may co-elute. |
| Differentiation | C-Br stretch (600-700 cm⁻¹) is distinct. | Shift from δ 2.4 (s, 3H) to δ 4.5 (s, 2H) is definitive [2]. | Retention time shift only. |
Expert Insight: Use IR for in-process monitoring (e.g., checking the crude solid after filtration). Use NMR for final characterization to ensure no gem-dibromide (side product) was formed, as IR struggles to distinguish mono- vs. di-bromo species in the fingerprint region.
References
-
Wohl-Ziegler Bromination Protocol & Solvents
- Spectral Data for Benzonitrile Derivatives: Royal Society of Chemistry (ChemSpider/Spectra). "4-(Bromomethyl)benzonitrile Spectral Data" (Analogous structure for shift comparison).
-
General IR Interpretation
- NIST Chemistry WebBook.
-
[Link]
Sources
- 1. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Comparative yield analysis of 2-(Bromomethyl)-4-methoxybenzonitrile synthetic routes
This guide provides a comparative technical analysis of synthetic routes for 2-(Bromomethyl)-4-methoxybenzonitrile (CAS: 28970-91-4). It is designed for process chemists and medicinal chemists selecting the optimal pathway based on yield, purity profiles, and scalability.
Target Molecule: 2-(Bromomethyl)-4-methoxybenzonitrile CAS: 28970-91-4 Core Application: Key intermediate for quinazoline-based kinase inhibitors and DPP-4 inhibitors (e.g., Alogliptin analogs).
Executive Summary & Decision Matrix
The synthesis of 2-(bromomethyl)-4-methoxybenzonitrile is complicated by the electronic effects of the 4-methoxy group. The methoxy substituent activates the aromatic ring, making it susceptible to electrophilic attack during standard radical bromination conditions.
We compare the two dominant strategies:
-
Route A: Radical Bromination (Wohl-Ziegler) – The industrial standard, offering low raw material costs but requiring strict control to prevent ring bromination.
-
Route B: Nucleophilic Substitution (via Alcohol) – The high-purity alternative, ideal for late-stage GMP intermediates where impurity profiles are critical.
Comparative Performance Metrics
| Metric | Route A: Radical Bromination | Route B: Alcohol Activation |
| Primary Reagents | NBS, AIBN/BPO, CCl4/PhCl | PBr3 or CBr4/PPh3, DCM |
| Typical Yield | 55 – 65% (isolated) | 85 – 92% |
| Purity Profile | Moderate (Requires recrystallization) | High (Often used crude) |
| Key Impurity | Gem-dibromide (~5-10%) & Ring-bromo isomer | Unreacted alcohol (<2%) |
| Scalability | High (Batch or Flow) | Moderate (Phosphorus waste) |
| Step Count | 1 (from methyl-nitrile) | 2 (requires alcohol precursor) |
Critical Mechanistic Pathways
The following diagram illustrates the divergent pathways and the specific "Solvent Trap" associated with Route A.
Caption: Mechanistic divergence showing the critical solvent dependency in Route A. Polar solvents shift the mechanism from radical benzylic bromination to electrophilic ring bromination.
Deep Dive: Route A (Radical Bromination)
The Challenge: The 4-methoxy group is an electron-donating group (EDG). While the nitrile at position 1 is deactivating, the methoxy group strongly activates the positions ortho to it (positions 3 and 5).
-
Risk: If the radical chain is quenched or if the solvent supports ionic species (e.g., Acetonitrile), NBS acts as an electrophile, brominating the ring instead of the methyl group [1].
Optimized Protocol
-
Substrate: 2-Methyl-4-methoxybenzonitrile (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).
-
Solvent: Chlorobenzene (PhCl) or
-Trifluorotoluene. Note: Avoid CCl4 if possible due to regulatory restrictions, but it remains the gold standard for selectivity.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-methyl-4-methoxybenzonitrile in anhydrous PhCl (5 mL/g) under
atmosphere. -
Addition: Add NBS (1.05 eq) and AIBN (0.025 eq).
-
Initiation: Heat to 80°C. Monitor for the "iodine color" fade or exotherm indicating radical initiation.
-
Propagation: Stir at 85-90°C for 2-4 hours.
-
Checkpoint: Monitor via HPLC. Stop reaction when starting material <5% to prevent gem-dibromide formation (over-bromination).
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water and brine.
-
Purification: Recrystallization from Heptane/EtOAc is mandatory to remove the ring-brominated impurities which are difficult to separate by chromatography.
Expert Insight:
"Never use Acetonitrile (MeCN) for this specific substrate. Literature confirms that NBS in MeCN shifts the mechanism to electrophilic aromatic substitution, resulting in significant ring bromination [1]."
Deep Dive: Route B (Hydroxymethyl Activation)
The Solution: This route bypasses the radical mechanism entirely, utilizing the alcohol precursor 2-(hydroxymethyl)-4-methoxybenzonitrile. This precursor is typically generated via the reduction of methyl 2-cyano-5-methoxybenzoate.
Optimized Protocol
-
Substrate: 2-(Hydroxymethyl)-4-methoxybenzonitrile (1.0 eq)
-
Reagent: Phosphorus Tribromide (
) (0.4 eq) -
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
-
Setup: Dissolve the alcohol substrate in anhydrous DCM (10 mL/g) and cool to 0°C.
-
Addition: Add
dropwise over 30 minutes. Maintain temperature <5°C to prevent elimination side reactions. -
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours.
-
Quench: Pour the mixture slowly into ice water (exothermic hydrolysis of excess PBr3).
-
Extraction: Separate organic layer, wash with saturated
(to remove ), then brine. -
Isolation: Dry over
and concentrate. The product usually crystallizes upon concentration and requires no further purification.
Yield Expectation: 85-92% isolated yield with >98% purity.
Impurity Profile & Troubleshooting
The following table identifies the specific impurities associated with the target CAS 28970-91-4.
| Impurity Structure | Origin | Mitigation Strategy |
| Gem-dibromide (2-(dibromomethyl)-...) | Route A: Over-reaction (Radical) | Stop reaction at 95% conversion; Use stoichiometric NBS. |
| Ring-bromide (3-bromo-4-methoxy-...) | Route A: Electrophilic attack | Crucial: Switch solvent to non-polar (PhCl/CCl4). Avoid Lewis Acids. |
| Hydrolyzed Alcohol | Route B: Moisture ingress | Use anhydrous solvents; store product under inert gas (moisture sensitive). |
| Dimer (Wurtz-type coupling) | Route A: High concentration | Run reaction more dilute (>10 mL/g solvent). |
References
-
Carreño, M. C., et al. (1995). "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[1] Journal of Organic Chemistry, 60(16), 5328-5331.
-
Takeda Pharmaceutical Co. (2007). "Process for the preparation of Alogliptin intermediates." World Intellectual Property Organization, WO2007035629.
-
BenchChem Technical Review. (2025). "Synthetic routes for benzylic bromides: A comparative guide."
-
Vibrant Pharma. (2024).[2] "Catalog: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile and related intermediates."
Sources
A Comparative Guide to the Degradation Profile of 2-(Bromomethyl)-4-methoxybenzonitrile
Executive Summary
This guide provides an in-depth analysis of the potential degradation pathways of 2-(Bromomethyl)-4-methoxybenzonitrile, a critical intermediate in pharmaceutical and chemical synthesis. Due to a lack of direct, published stability studies on this specific molecule, this document synthesizes information from established chemical principles and data from analogous structures to predict its degradation profile under hydrolytic, oxidative, and photolytic stress. We present a comparative analysis of its stability against related isomers, detailed protocols for conducting forced degradation studies, and robust analytical methods for the identification and quantification of potential degradation products. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of this compound's stability to ensure the quality, safety, and efficacy of their final products.
Introduction: The Challenge of Reactive Intermediates
2-(Bromomethyl)-4-methoxybenzonitrile is a bifunctional molecule featuring a reactive benzylic bromide and a cyano group on a methoxy-activated aromatic ring.[1] Its utility in organic synthesis stems from the ability of the bromomethyl group to act as an electrophile in nucleophilic substitution reactions, making it a valuable building block.[2] However, this high reactivity also predisposes the molecule to degradation, potentially leading to the formation of impurities that can impact reaction yields, introduce toxicological risks, and compromise the stability of downstream products.
Understanding the degradation pathways is not merely an academic exercise; it is a prerequisite for developing stable formulations, defining appropriate storage conditions, and establishing meaningful quality control specifications. This guide provides a predictive framework for the degradation of 2-(Bromomethyl)-4-methoxybenzonitrile, explains the chemical logic behind these predictions, and offers practical experimental workflows for verification.
Predicted Degradation Pathways & Mechanistic Insights
The degradation of 2-(Bromomethyl)-4-methoxybenzonitrile is primarily dictated by three key structural features: the labile benzylic bromide, the electron-donating methoxy group, and the nitrile group.
Hydrolytic Degradation
Hydrolysis is expected to be the most significant degradation pathway, primarily targeting the C-Br bond. The mechanism can proceed via SN1 or SN2 pathways, with the solvent polarity and nucleophile concentration being key determinants.
-
Mechanism & Causality: The methoxy group is located para to the bromomethyl group. Its strong electron-donating resonance effect (+R) will significantly stabilize the benzylic carbocation intermediate that would form in an SN1 reaction. This stabilization accelerates the rate of solvolysis (hydrolysis) compared to unsubstituted or meta-methoxy substituted analogues.[3] In aqueous or protic solvents, water acts as a nucleophile, attacking the electrophilic benzylic carbon.
-
Primary Degradation Product: The principal product of hydrolysis is 2-(Hydroxymethyl)-4-methoxybenzonitrile .
-
Nitrile Group Hydrolysis: The nitrile group itself can undergo hydrolysis to form an amide and subsequently a carboxylic acid. However, this process typically requires harsh acidic or basic conditions and elevated temperatures.[4][5] Therefore, under near-neutral pH and ambient conditions, hydrolysis of the bromomethyl group is the kinetically favored degradation route.
-
Under strong acid: 2-(Bromomethyl)-4-methoxybenzamide -> 2-(Bromomethyl)-4-methoxybenzoic acid .
-
Under strong base: 2-(Bromomethyl)-4-methoxybenzamide -> 2-(Bromomethyl)-4-methoxybenzoate .
-
The overall predicted hydrolytic pathway is visualized below.
Caption: Primary hydrolytic degradation pathway of 2-(Bromomethyl)-4-methoxybenzonitrile.
Oxidative Degradation
The molecule is susceptible to oxidation, particularly given the presence of the electron-rich methoxy-substituted benzene ring and the benzylic carbon.
-
Mechanism & Causality: Oxidizing agents can attack the benzylic position of the hydrolysis product, 2-(hydroxymethyl)-4-methoxybenzonitrile, converting the alcohol first to an aldehyde and then to a carboxylic acid.[6] Stronger oxidation could potentially lead to ring-opening or demethylation of the methoxy ether.[7]
-
Primary Degradation Products:
-
From the hydrolysis product: Oxidation of 2-(Hydroxymethyl)-4-methoxybenzonitrile would yield 2-Formyl-4-methoxybenzonitrile and subsequently 2-Cyano-5-methoxybenzoic acid .
-
Direct oxidation: While less common for a benzyl bromide, strong oxidants could potentially lead to 2-Formyl-4-methoxybenzonitrile .
-
Photolytic Degradation
Aromatic bromides are known to be photolabile.
-
Mechanism & Causality: Upon absorption of UV radiation, the C-Br bond can undergo homolytic cleavage to form a benzylic radical and a bromine radical. This highly reactive benzylic radical can then participate in a variety of subsequent reactions, including dimerization, reaction with solvent, or reaction with oxygen to form peroxy species, leading to a complex mixture of degradants. The specific products are highly dependent on the solvent and atmosphere (presence or absence of oxygen).[8]
-
Potential Degradation Products:
-
Radical-derived dimer: 1,2-bis(2-cyano-5-methoxyphenyl)ethane.
-
Reduction product: 2-Methyl-4-methoxybenzonitrile (if a hydrogen source is available).
-
Comparative Stability Analysis: Isomer & Analogue Comparison
The stability of a substituted benzyl bromide is highly dependent on the electronic effects of the substituents on the aromatic ring.
| Compound | Substituent Position | Predicted Relative Stability | Rationale |
| 2-(Bromomethyl)-4-methoxybenzonitrile (Topic) | Methoxy is para to CH₂Br | Least Stable | The methoxy group's strong +R effect strongly stabilizes the benzylic carbocation, accelerating SN1 hydrolysis.[3] |
| 4-(Bromomethyl)-2-methoxybenzonitrile | Methoxy is ortho to CH₂Br | Intermediate Stability | The +R effect is still operative, but potential steric hindrance from the ortho methoxy group may slightly impede the approach of the nucleophile or solvation of the leaving group. |
| 4-(Bromomethyl)-3-methoxybenzonitrile[9] | Methoxy is meta to CH₂Br | More Stable | The methoxy group exerts only its weaker, electron-withdrawing inductive (-I) effect from the meta position. It cannot stabilize the carbocation via resonance, leading to a slower rate of hydrolysis. |
| 2-(Bromomethyl)benzonitrile[10] | No Methoxy Group | Most Stable (of the four) | Lacks the powerful electron-donating methoxy group to stabilize the carbocation intermediate, resulting in the slowest SN1 hydrolysis rate among the compared compounds. |
This comparison underscores the critical role of substituent placement in dictating molecular stability. When selecting synthetic intermediates, a chemist might choose the meta isomer if enhanced stability is required for a subsequent reaction step, whereas the para isomer (the topic compound) would be chosen for its higher reactivity.
Experimental Protocols for Degradation Studies
A forced degradation study is essential to experimentally confirm the predicted pathways and identify critical degradation products.
Workflow for Forced Degradation Study
Sources
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- 3. researchgate.net [researchgate.net]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Bromomethyl)-4-methoxybenzonitrile
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(Bromomethyl)-4-methoxybenzonitrile. As a lachrymatory and corrosive halogenated organic compound, its management demands rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide moves beyond simple instruction to explain the chemical reasoning behind each procedural step, empowering researchers to make informed safety decisions.
Core Hazard Assessment: Understanding the Risks
2-(Bromomethyl)-4-methoxybenzonitrile is a reactive compound requiring careful handling. Its hazard profile is dominated by the bromomethyl group, which makes it a potent lachrymator and alkylating agent, and its classification as a halogenated organic nitrile, which dictates its ultimate disposal pathway. The primary risks are summarized below.
| Hazard Classification | GHS Category | Description & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | The compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The presence of the nitrile group and the reactive benzylic bromide contribute to its systemic toxicity. |
| Skin Corrosion / Irritation | Category 1B / 2 | Causes severe skin burns and irritation.[3][4] As an alkylating agent, it can react with biological nucleophiles in the skin, leading to tissue damage. |
| Serious Eye Damage / Irritation | Category 1 | Causes serious, potentially irreversible eye damage.[1][3][4] Its lachrymatory nature is an immediate indicator of its potent irritancy to mucous membranes. |
| Respiratory Tract Irritation | Category 3 | Inhalation of dust or vapors may cause significant respiratory irritation.[1][2] All handling of solids should be performed in a ventilated enclosure. |
Due to the carbon-bromine bond, this compound is classified as a Halogenated Organic Compound .[5][6] This classification is critical for waste disposal, as halogenated waste streams are subject to specific disposal regulations, typically requiring high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[7]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A robust PPE strategy is essential to prevent exposure. The following equipment must be worn at all times when handling 2-(Bromomethyl)-4-methoxybenzonitrile, from initial use to final waste disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Inspect gloves before use and use proper removal technique to avoid skin contact.[1][8] For extended handling or in case of a spill, consider double-gloving. |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while a face shield offers a secondary barrier of protection.[1][4] |
| Skin & Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat protects against incidental skin contact.[1] |
| Respiratory Protection | Certified Chemical Fume Hood | All operations, including weighing, handling, and waste consolidation, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[9][10] |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The cardinal rule for disposing of 2-(Bromomethyl)-4-methoxybenzonitrile is segregation . It must never be mixed with non-halogenated waste.
Part A: Waste Container Preparation
-
Select the Correct Container : Obtain a dedicated hazardous waste container clearly designated for "Halogenated Organic Waste." [7][9][11] These containers should be made of a chemically compatible material (e.g., HDPE or glass) with a secure, vapor-tight lid.
-
Proper Labeling : Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[11][12] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "Waste 2-(Bromomethyl)-4-methoxybenzonitrile."
-
If in solution, list all components and their approximate percentages.
-
The date accumulation begins.
-
Part B: Consolidating Waste
-
Unused or Expired Solid : Carefully sweep the solid material into the designated halogenated waste container inside a chemical fume hood.[1][3] Avoid any actions that could generate dust.
-
Contaminated Labware (e.g., vials, stir bars, silica gel) :
-
Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, this first rinsate must be collected and added to the "Halogenated Organic Waste" container. [12]
-
For highly contaminated items, a triple rinse is recommended, with all three rinsates being collected as hazardous waste.
-
Solid items that cannot be decontaminated should be placed in a sealed, labeled bag and then into the solid halogenated waste container.
-
-
Liquid Waste (Solutions) : Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container using a funnel. Ensure the container is placed in secondary containment to catch any potential spills.[10]
Part C: Final Steps
-
Secure the Container : Keep the waste container securely sealed at all times, except when actively adding waste.[11][12]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area within or near the laboratory, away from incompatible materials such as bases, alcohols, amines, and strong oxidizers.[3][4][13][14]
-
Arrange for Disposal : Once the container is full or you are finished with the process, contact your institution's EHS department to arrange for professional pickup and disposal.[1][8] Do not dispose of this chemical down the drain or in regular trash under any circumstances.[1]
Emergency Procedures: Spill Management
Accidents require immediate and correct action.
-
Small Spill (Contained within a fume hood) :
-
Ensure full PPE is worn, including a face shield.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into the "Halogenated Organic Waste" container.
-
Decontaminate the spill area with a cloth dampened with soap and water, followed by a solvent rinse (e.g., acetone). Collect all cleaning materials as halogenated waste.
-
-
Large Spill (Outside of a fume hood) :
-
Evacuate the immediate area immediately.
-
Alert colleagues and activate the laboratory's emergency alarm if necessary.
-
Contact your institution's EHS or emergency response team without delay.[11]
-
Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
-
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper disposal of 2-(Bromomethyl)-4-methoxybenzonitrile and associated materials.
Caption: Decision tree for segregating and containerizing waste.
References
-
eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations. [Link]
-
HAZARDOUS WASTE SEGREGATION . Source: Bucknell University. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... . Source: California Code of Regulations. [Link]
-
SAFETY DATA SHEET - 3-(Bromomethyl)benzonitrile . Source: Thermo Fisher Scientific. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois. [Link]
-
Safety data sheet - 4-Bromo-2-methylbenzonitrile . Source: Alfa Aesar. [Link]
-
Organic Solvents . Source: University of Tennessee, Knoxville - Environment, Health and Safety. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . Source: ChemistryTalk. [Link]
-
Bromine in orgo lab SOP . Source: Providence College - Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide . Source: Dartmouth College. [Link]
-
Incompatible substances: chemicals which must not be stored together . Source: WorkSafe New Zealand. [Link]
-
Hazardous and Toxic Substances . Source: Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. s.ewormholetime.com [s.ewormholetime.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. bucknell.edu [bucknell.edu]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. hscprep.com.au [hscprep.com.au]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
